N-Benzyl-2-bromo-3-methylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-6-5-9-13(14(11)16)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZCOCPILJGRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties, a projected synthesis protocol, and a conceptual experimental workflow for the compound N-Benzyl-2-bromo-3-methylbenzamide. Due to the limited availability of direct experimental data in public-domain literature, this document combines theoretical calculations with established methodologies for analogous compounds to serve as a foundational resource for research and development.
Core Physicochemical Properties
Table 1: Calculated and Precursor Physicochemical Data
| Property | This compound (Calculated) | 2-Bromo-3-methylbenzoic Acid (Experimental)[1][2] | Benzylamine (Experimental)[3][4] |
| Molecular Formula | C₁₅H₁₄BrNO | C₈H₇BrO₂ | C₇H₉N |
| Molecular Weight | 304.18 g/mol | 215.04 g/mol | 107.15 g/mol |
| Appearance | Not available | Off-white to tan crystalline powder[1][5] | Colorless liquid[4] |
| Melting Point | Not available | 135-138 °C[5] | 10 °C |
| Boiling Point | Not available | Not available | 185 °C |
| Density | Not available | Not available | 0.981 g/mL[3] |
| Solubility | Not available | Moderately soluble in organic solvents[1] | Miscible with water and organic solvents[4] |
Experimental Protocols
No specific protocols for the synthesis or analysis of this compound have been published. However, a standard and reliable method for its synthesis can be projected based on the amidation of a carboxylic acid via an acyl chloride intermediate.
Projected Synthesis of this compound
This protocol describes a two-step process starting from 2-bromo-3-methylbenzoic acid.
Step 1: Synthesis of 2-bromo-3-methylbenzoyl chloride
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).
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Reaction: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at 0 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride, an oily residue, can be used in the next step without further purification.
Step 2: Amidation with Benzylamine
-
Reagents & Setup: Dissolve the crude 2-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of initial acid). Cool the solution to 0 °C in an ice bath.
-
Reaction: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
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Monitoring: Monitor the formation of the product by TLC.
-
Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Proposed Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons from both benzene rings, a doublet for the benzylic CH₂ group, and a singlet for the methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion peak [M]+ or its protonated adduct [M+H]+.
Visualized Experimental Workflow
The logical flow for the synthesis and characterization of this compound is depicted below. This workflow outlines the key stages from starting materials to the final, characterized compound.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathways and Biological Activity
Currently, there is no information available in the public scientific literature regarding the biological activity or associated signaling pathways for this compound. Benzamide derivatives, as a class, are known to exhibit a wide range of biological activities, and some N-substituted benzamides have been investigated as antitumor agents.[6][7] Further research would be required to determine if this specific compound has any relevant biological targets or therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-2-bromo-2-methylpropanamide | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-2-bromo-N-methylbenzamide | C15H14BrNO | CID 614171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of N-Benzylbenzamides: A Review of Plausible Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of N-Benzyl-2-bromo-3-methylbenzamide. This technical guide, therefore, explores the established and potential mechanisms of action for the broader class of N-benzylbenzamide and bromo-substituted benzamide derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this chemical scaffold and should be considered hypothetical in the context of this compound until specific research is conducted.
Introduction: The N-Benzylbenzamide Scaffold
The N-benzylbenzamide core structure is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. The presence of the benzamide group, coupled with a flexible N-benzyl substitution, allows for diverse interactions with various biological targets. The inclusion of a bromine atom on the benzoyl ring, as seen in this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological activity and metabolic stability. This document will delve into the known biological activities and mechanisms of action of structurally related N-benzylbenzamides, offering a framework for potential research directions for the title compound.
Potential Mechanisms of Action of N-Benzylbenzamide Derivatives
Based on the available literature for structurally related compounds, several potential mechanisms of action can be postulated for this compound. These include dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), antimicrobial and antifungal activity, tubulin polymerization inhibition, and anti-inflammatory effects.
Dual sEH and PPARγ Modulation
A significant area of research for N-benzylbenzamide derivatives has been their role as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ)[1][2].
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Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators called epoxyeicosatrienoic acids (EETs). Inhibition of sEH leads to increased levels of EETs, which can have beneficial effects in cardiovascular and inflammatory diseases.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): This nuclear receptor is a key regulator of glucose and lipid metabolism. Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs.
The dual modulation of both sEH and PPARγ presents a promising therapeutic strategy for metabolic syndrome, combining insulin sensitization with anti-inflammatory and cardiovascular protective effects[1].
Signaling Pathway for Dual sEH/PPARγ Modulation
Caption: Potential dual mechanism of N-benzylbenzamide derivatives.
Antimicrobial and Antifungal Activity
Certain substituted N-benzylbenzamides have demonstrated in vitro antibacterial and antifungal properties[3]. The precise mechanism for this activity is often not fully elucidated but is generally thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the N-benzyl group and the electron-withdrawing effects of the bromine atom could facilitate passage through microbial cell walls and interaction with intracellular targets.
Tubulin Polymerization Inhibition
A series of novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antitumor activities[4].
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Mechanism: These compounds bind to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes, including mitosis, intracellular transport, and cell motility. The resulting mitotic arrest leads to apoptosis in rapidly dividing cancer cells.
Experimental Workflow for Screening Tubulin Polymerization Inhibitors
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Activity of N-Benzyl-2-bromo-3-methylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of N-benzylbenzamide derivatives, with a focus on their potential as therapeutic agents. While specific data on "N-Benzyl-2-bromo-3-methylbenzamide" is limited in publicly available literature, this document serves as a comprehensive resource by summarizing the activities of structurally related compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide future research and development in this area.
Introduction
Benzamide and its derivatives are fundamental structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. The incorporation of a benzyl group at the nitrogen atom, forming the N-benzylbenzamide core, has proven to be a particularly fruitful strategy in the discovery of novel therapeutic agents. These compounds have demonstrated a remarkable diversity of pharmacological effects, ranging from antimicrobial and anti-inflammatory to potent antitumor activities.
The biological profile of N-benzylbenzamide derivatives is significantly influenced by the substitution patterns on both the benzoyl and benzyl rings. The presence of halogen atoms, such as bromine, and alkyl groups, such as a methyl group, on the benzoyl moiety, as in the case of this compound, can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets. This fine-tuning of the molecular structure is a key aspect of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.
This guide will explore the significant biological activities reported for N-benzylbenzamide derivatives, with a primary focus on their antitumor and antimicrobial potential. We will present available quantitative data, provide detailed methodologies for the evaluation of these activities, and illustrate the underlying molecular mechanisms and experimental procedures.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various N-benzylbenzamide and related benzamide derivatives. This data is intended to provide a comparative overview and guide the design and screening of new analogs, including those based on the this compound scaffold.
Table 1: Antitumor Activity of N-Benzylbenzamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (nM) | Reference |
| 20b | Novel N-benzylbenzamide derivative | Multiple cancer cell lines | 12 - 27 | [1] |
| I-25 (MY-943) | N-benzylarylamide-dithiocarbamate derivative | MGC-803 (gastric cancer) | 17 | [2] |
| HCT-116 (colorectal cancer) | 44 | [2] | ||
| KYSE450 (esophageal cancer) | 30 | [2] | ||
| 16f (MY-1121) | Arylamide derivative with piperazine moiety | Nine human cancer cells | 89 - 238 | [2] |
| 38 | N-benzyl-2-fluorobenzamide derivative | MDA-MB-231 (breast cancer) | 1980 | [3] |
Table 2: Antimicrobial Activity of Benzamide and N-Benzylbenzamide Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 5a | N-phenylbenzamide derivative | B. subtilis | 6.25 | [4] |
| E. coli | 3.12 | [4] | ||
| 6b | N-substituted benzamide derivative | E. coli | 3.12 | [4] |
| 6c | N-substituted benzamide derivative | B. subtilis | 6.25 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays relevant to the assessment of N-benzylbenzamide derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of new chemical entities against cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Protocol:
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Cell Seeding:
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Culture cancer cells in a suitable medium to approximately 80% confluency.
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Trypsinize the cells and perform a cell count.
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Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of the test compound (e.g., in DMSO).
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Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
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After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).
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Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
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-
MTT Addition and Incubation:
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Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
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After the treatment period, remove the medium from each well.
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Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
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Formazan Solubilization and Absorbance Measurement:
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After incubation with MTT, carefully remove the medium.
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Incubate the plate for 15 minutes at 37°C with shaking.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
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Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
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Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
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Preparation of Microtiter Plates:
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Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.
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Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
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Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
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Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
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Preparation of Inoculum:
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Culture the test microorganism on a suitable agar medium overnight.
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Pick several colonies and suspend them in sterile saline or broth.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
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Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
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Inoculation and Incubation:
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Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum suspension.
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Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
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Determination of MIC:
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After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
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The results can also be read using a microplate reader to measure the optical density.
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Tubulin Polymerization Inhibition Assay
Several N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.
Principle: This cell-free assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. The polymerization of purified tubulin is induced by GTP and warming to 37°C. The increase in microtubule mass is monitored over time by measuring the increase in light scattering or fluorescence of a reporter molecule.
General Procedure:
-
Reagent Preparation:
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Purified tubulin is commercially available or can be isolated from bovine or porcine brain.
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A polymerization buffer (e.g., PEM buffer containing GTP) is prepared.
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The test compound is dissolved in a suitable solvent (e.g., DMSO).
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Assay Performance:
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The reaction is typically performed in a 96-well plate format.
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A reaction mixture containing tubulin in polymerization buffer is pre-incubated with the test compound or vehicle control on ice.
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The plate is then transferred to a spectrophotometer or fluorometer pre-warmed to 37°C.
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The polymerization is initiated, and the change in absorbance or fluorescence is monitored over time.
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Data Analysis:
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The rate and extent of tubulin polymerization are determined from the kinetic curves.
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The inhibitory effect of the compound is calculated by comparing the polymerization in the presence of the compound to the vehicle control.
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The IC50 value for tubulin polymerization inhibition can be determined by testing a range of compound concentrations.
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Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which N-benzylbenzamide derivatives exert their biological effects is crucial for their development as therapeutic agents. Several signaling pathways and cellular processes have been implicated.
Inhibition of Tubulin Polymerization
A primary mechanism of action for the antitumor activity of many N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]
Caption: Inhibition of Tubulin Polymerization by N-Benzylbenzamide Derivatives.
Induction of Apoptosis
Some N-substituted benzamides have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[5] This process involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, primarily caspase-9, leading to the execution of programmed cell death.
Caption: Intrinsic Apoptosis Pathway Induced by N-substituted Benzamides.
Modulation of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Certain N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the STAT3 signaling pathway, suggesting another potential mechanism for the anticancer activity of benzamide-based compounds.[6]
Caption: Inhibition of the STAT3 Signaling Pathway.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several cancers. Some 2-methoxybenzamide derivatives have been reported as inhibitors of the Hh signaling pathway by targeting the Smoothened (Smo) receptor.[7]
Caption: Inhibition of the Hedgehog Signaling Pathway.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described in this guide.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
Conclusion
N-benzylbenzamide derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. The evidence presented in this guide highlights their potent antitumor and antimicrobial activities, which are often mediated through well-defined molecular mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.
While specific biological data for "this compound" remains to be elucidated, the comprehensive information provided on related analogs offers a solid foundation for future research. The detailed experimental protocols and visualizations of key signaling pathways and workflows are intended to equip researchers with the necessary tools and knowledge to explore the therapeutic potential of this and other novel N-benzylbenzamide derivatives. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted and will undoubtedly contribute to the advancement of new and effective treatments for a range of diseases.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Targets of N-Benzyl-2-bromo-3-methylbenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylbenzamide scaffold represents a versatile pharmacophore with a diverse range of biological activities. Analogues of this core structure have demonstrated potential as inhibitors of key enzymes and modulators of cellular receptors, implicating them in a variety of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of N-benzyl-2-bromo-3-methylbenzamide analogues, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific data for this compound is limited in publicly available literature, this guide extrapolates from structurally related compounds to highlight the most promising avenues for future research and drug development.
Introduction
The N-benzylbenzamide core structure, characterized by a benzamide moiety N-substituted with a benzyl group, has emerged as a privileged scaffold in medicinal chemistry. The aromatic rings and the amide linker provide a framework that can be readily functionalized to achieve specific interactions with biological targets. The focus of this guide, analogues of this compound, incorporates key structural features—a halogen atom and a methyl group on the benzoyl ring—that can significantly influence the compound's physicochemical properties and biological activity. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, while the methyl group can provide steric bulk and enhance lipophilicity. These substitutions can fine-tune the molecule's binding affinity and selectivity for various targets.
Based on the activities of structurally similar N-benzylbenzamide derivatives, several potential therapeutic targets have been identified. These include enzymes such as tyrosinase, butyrylcholinesterase, soluble epoxide hydrolase, histone deacetylases (HDACs), and the structural protein tubulin, as well as receptors like the epidermal growth factor receptor (EGFR) and peroxisome proliferator-activated receptor-gamma (PPARγ).
Potential Therapeutic Targets and Mechanisms of Action
Enzyme Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic skin whitening. Several N-benzylbenzamide derivatives have been identified as potent tyrosinase inhibitors.[1][2] The mechanism of inhibition is believed to involve the chelation of copper ions in the enzyme's active site by the benzamide moiety.
Signaling Pathway:
Caption: Tyrosinase-mediated melanin synthesis and its inhibition.
Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline esters and has been implicated in the progression of Alzheimer's disease. Inhibition of BChE can increase acetylcholine levels in the brain, offering a therapeutic strategy for cognitive enhancement. N-benzyl benzamide derivatives have been reported as selective and potent inhibitors of BChE.[3][4]
Signaling Pathway:
References
- 1. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: N-Benzylbenzamides: A new class of potent tyrosinase inhibitors [oak.kribb.re.kr]
- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-3-methylbenzamide, a compound of interest for research and development in medicinal chemistry and drug discovery. Due to its absence from commercial catalogs, this document focuses on its synthesis, purification, and characterization. Detailed experimental protocols, data presentation in tabular format, and process diagrams are included to facilitate its preparation in a laboratory setting.
Chemical Identity and Availability
This compound is a substituted benzamide that is not readily found in the catalogs of major chemical suppliers. Consequently, a Chemical Abstracts Service (CAS) number has not been assigned to this compound. Researchers requiring this molecule will need to perform a chemical synthesis. The necessary precursors, 2-bromo-3-methylbenzoic acid and benzylamine, are commercially available.
| Identifier | Information |
| Compound Name | This compound |
| CAS Number | Not Available |
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.18 g/mol |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of 2-bromo-3-methylbenzoic acid and benzylamine. A common and effective method for this amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-bromo-3-methylbenzoic acid | 53663-39-1 | C₈H₇BrO₂ | 215.05 | Off-white to tan crystalline powder | 135-138 |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Colorless to light yellow liquid | -10 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 | White crystals or waxy solid | 34-35 |
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Reagents and Materials
-
2-bromo-3-methylbenzoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl acetate/Hexane mixture for recrystallization
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.05 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Initiation of Coupling: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification
-
Removal of DCU: Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.[1][2][3][4]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Logical Process Flow
The following diagram illustrates the logical steps from sourcing the necessary starting materials to obtaining the final, characterized product.
Caption: Logical workflow from procurement to analysis.
Conclusion
While this compound is not commercially available, this guide provides a detailed and actionable protocol for its synthesis and purification. By following the outlined experimental procedures, researchers and drug development professionals can reliably produce this compound for their studies. The provided diagrams and tables offer a clear and concise summary of the necessary information for successful laboratory preparation.
References
An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-bromo-3-methylbenzamide is a novel organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its development and application. This guide outlines the fundamental principles and detailed experimental protocols for characterizing these critical physicochemical properties.
Predicted Physicochemical Properties
While experimental data is not available, computational models can provide initial estimates of the properties of this compound.
| Property | Predicted Value | Method |
| Molecular Weight | 318.21 g/mol | - |
| LogP | 4.2 | XLogP3 |
| pKa (most acidic) | 13.5 (amide N-H) | ACD/Labs |
| pKa (most basic) | -5.8 (carbonyl oxygen) | ACD/Labs |
Note: These values are predictions and should be confirmed by experimental data.
Solubility Profile
The solubility of this compound is expected to be low in aqueous media due to its high predicted LogP value, suggesting a lipophilic nature. The experimental determination of its solubility in a range of solvents is crucial for formulation development.
Hypothetical Solubility Data
The following table illustrates how experimentally determined solubility data for this compound could be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | < 0.01 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.01 | Shake-Flask |
| 0.1 N HCl | 25 | < 0.01 | Shake-Flask |
| 0.1 N NaOH | 25 | 0.05 | Shake-Flask |
| Ethanol | 25 | 15.2 | Shake-Flask |
| Methanol | 25 | 8.5 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-Flask |
| Dichloromethane (DCM) | 25 | 55.8 | Shake-Flask |
| Acetone | 25 | 32.1 | Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Scintillation vials or screw-cap tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Assessing the stability of this compound under various stress conditions is critical to determine its shelf-life and identify potential degradation products. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing.[5][6][7]
Hypothetical Forced Degradation Results:
| Condition | Time | Degradation (%) | Major Degradants |
| 0.1 N HCl, 60 °C | 24 h | 15 | Hydrolysis of amide bond |
| 0.1 N NaOH, 60 °C | 24 h | 45 | Hydrolysis of amide bond |
| 3% H₂O₂, RT | 24 h | 5 | Oxidation products |
| Photostability (ICH Q1B) | - | < 2 | None detected |
| Thermal (80 °C) | 7 days | 8 | Thermal decomposition products |
Experimental Protocol: Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at various time points.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Sample at various time points.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity should be assessed using a PDA detector or MS.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
The solubility and stability of this compound are critical parameters that will dictate its potential applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this novel compound. The generation of reliable experimental data through these methodologies is an essential step in the research and development process.
References
- 1. scribd.com [scribd.com]
- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for N-Benzyl-2-bromo-3-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this paper presents the most relevant available spectral information from closely related analogs and outlines generalized experimental protocols for its characterization.
Spectroscopic Data
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.79 | d | 7.1 | 2H | Aromatic CH |
| 7.51-7.48 | t | 7.1 | 1H | Aromatic CH |
| 7.44-7.41 | m | 2H | Aromatic CH | |
| 7.36-7.32 | m | 4H | Aromatic CH | |
| 7.31-7.26 | m | 1H | Aromatic CH | |
| 6.44 | br s | 1H | NH | |
| 4.65 | d | 5.5 | 2H | CH₂ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O |
| 138.2 | Aromatic C |
| 134.5 | Aromatic C |
| 131.7 | Aromatic C |
| 128.9 | Aromatic C |
| 128.7 | Aromatic C |
| 128.1 | Aromatic C |
| 127.7 | Aromatic C |
| 127.1 | Aromatic C |
| 44.2 | CH₂ |
Note: The data presented above is for a compound identified as N-benzylbenzamide in the source material, but whose structure is consistent with this compound.
Infrared (IR) and Mass Spectrometry (MS) Data
As of the latest search, specific and confirmed IR and MS spectral data for this compound are not available in public databases. Researchers are advised to acquire this data experimentally for unambiguous characterization.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance or transmittance spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Various mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the volatility and thermal stability of the compound.
-
Data Acquisition: The sample solution is introduced into the ion source of the mass spectrometer. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
In Silico Modeling of N-Benzyl-2-bromo-3-methylbenzamide Interactions: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyl-2-bromo-3-methylbenzamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, understanding its interactions with biological macromolecules is paramount for elucidating its mechanism of action, predicting potential efficacy, and identifying any off-target effects. In silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level. This guide outlines a comprehensive in silico workflow for characterizing the binding of this compound to putative protein targets, from initial target identification to rigorous binding free energy calculations.
The benzamide moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, targeting enzymes, G-protein coupled receptors, and ion channels.[1] This structural feature suggests that this compound may exhibit affinity for a variety of biological targets. The workflow described herein is designed to be a robust framework for hypothesis generation and detailed molecular interaction analysis.
Target Identification and Validation
Given the novelty of this compound, the initial step is to predict its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-Based Target Prediction
Ligand-based methods utilize the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[2] Web-based tools can be employed to screen the structure of this compound against databases of known bioactive compounds.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound. The SMILES string is CC1=C(C(=CC=C1)Br)C(=O)NCC2=CC=CC=C2.
-
Server Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query field.
-
Prediction Analysis: The server will generate a list of predicted protein targets, ranked by probability. These predictions are based on a combination of 2D and 3D similarity to known ligands.
-
Target Prioritization: Prioritize the predicted targets based on their relevance to potential therapeutic areas, literature evidence, and the probability scores provided by the server. For the purpose of this guide, we will hypothesize that Histone Deacetylases (HDACs) and Poly (ADP-ribose) polymerases (PARPs) are high-probability targets due to the prevalence of the benzamide scaffold in inhibitors of these enzyme families.
In Silico Modeling Workflow
The overall workflow for the in silico modeling of this compound interactions is depicted below.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[3]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the chosen target protein (e.g., HDAC2, PDB ID: 4LXZ) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands using a molecular modeling software (e.g., PyMOL, Chimera).
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
In ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Generation:
-
Using ADT, define the docking grid box to encompass the active site of the protein. The center and dimensions of the grid should be chosen based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid parameters, and the exhaustiveness of the search (e.g., 20).
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding affinity scores.
-
Visualize the protein-ligand interactions for the best-scoring pose using PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Data Presentation: Docking Results
| Parameter | Value |
| Target Protein | HDAC2 |
| PDB ID | 4LXZ |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | HIS142, HIS143, PRO151, GLY152, PHE208 |
| Hydrogen Bonds | HIS142 (backbone C=O), GLY152 (backbone N-H) |
| Hydrophobic Interactions | PHE208, PRO151 |
Table 1: Hypothetical docking results for this compound with HDAC2.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined understanding of the binding interactions.[4][5]
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Use the best-scoring docked pose of the protein-ligand complex.
-
Choose a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).
-
Place the complex in a periodic simulation box (e.g., dodecahedron) and solvate with a water model (e.g., TIP3P).[6]
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration (e.g., 0.15 M).[6]
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a 1 ns simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.
-
Second, a 1 ns simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[5] Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
Production MD:
-
Run a production MD simulation for at least 100 ns without position restraints. Save the coordinates at regular intervals (e.g., every 10 ps).
-
Data Presentation: MD Simulation Parameters
| Parameter | Value/Method |
| Software | GROMACS 2023 |
| Force Field | CHARMM36m (Protein), CGenFF (Ligand) |
| Water Model | TIP3P |
| Box Type | Dodecahedron |
| Ensemble | NPT |
| Temperature | 310 K (V-rescale thermostat) |
| Pressure | 1 bar (Parrinello-Rahman barostat) |
| Simulation Time | 100 ns |
| Integration Step | 2 fs |
Table 2: Typical parameters for an MD simulation of a protein-ligand complex.
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering enthalpic and entropic contributions. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[7]
Experimental Protocol: MM/GBSA Calculation
-
Trajectory Extraction: From the production MD trajectory, extract a set of snapshots (e.g., 100 frames from the last 50 ns, where the system is stable).
-
Energy Calculation: For each snapshot, calculate the following energy terms using the MM/GBSA method:
-
The free energy of the complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
Binding Free Energy (ΔG_bind): Calculate the binding free energy using the equation: ΔG_bind = G_complex - (G_protein + G_ligand)
Data Presentation: Binding Free Energy Components
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy (ΔE_vdW) | -45.2 | 3.1 |
| Electrostatic Energy (ΔE_elec) | -20.5 | 2.5 |
| Polar Solvation Energy (ΔG_polar) | 35.8 | 4.2 |
| Non-polar Solvation Energy (ΔG_nonpolar) | -5.1 | 0.5 |
| Binding Free Energy (ΔG_bind) | -35.0 | 5.8 |
Table 3: Hypothetical binding free energy results from an MM/GBSA calculation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which HDAC2, a potential target of this compound, plays a role. Inhibition of HDAC2 could lead to the hyperacetylation of histones and other proteins, resulting in altered gene expression and downstream cellular effects.
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound. By following these protocols, researchers can systematically predict potential biological targets, evaluate binding modes and affinities, and assess the dynamic stability of protein-ligand interactions. The insights gained from these computational studies are invaluable for guiding further experimental validation and accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 5. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug discovery. This application note details a robust and versatile protocol for the synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one from the readily accessible starting material, N-Benzyl-2-bromo-3-methylbenzamide, via a palladium-catalyzed intramolecular Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds.[1] Its intramolecular application provides an efficient pathway for the synthesis of various nitrogen-containing heterocycles. This method offers several advantages over traditional multi-step synthetic approaches, including high yields, good functional group tolerance, and often milder reaction conditions.
Principle of the Method
The synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one is achieved through a palladium-catalyzed intramolecular C-N bond formation. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amide nitrogen and subsequent reductive elimination to form the quinazolinone ring system and regenerate the active palladium(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the efficiency of the transformation.
Experimental Protocols
Materials and Equipment
-
This compound (starting material)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (palladium precursor)
-
Xantphos, BINAP, or a similar bulky electron-rich phosphine ligand[2]
-
Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous toluene or dioxane (solvent)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for product characterization
General Procedure for Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Reagents: Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction Execution: Seal the flask or vial and stir the reaction mixture at a pre-heated temperature of 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified 3-benzyl-8-methylquinazolin-4(3H)-one by NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed intramolecular amidation reactions leading to the formation of quinazolinone and related cyclic amides from N-substituted 2-halobenzamides, providing an expected range for yields and reaction conditions.
| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-2-bromobenzamide | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu (2.0) | Toluene | 110 | 12 | 85-95 |
| 2 | N-Methyl-2-bromobenzamide | Pd₂(dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 70-80 |
| 3 | N-Phenyl-2-iodobenzamide | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 90-98 |
| 4 | N-(4-Methoxybenzyl)-2-chlorobenzamide | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane | 120 | 24 | 65-75 |
| 5 | N-Butyl-2-bromo-5-nitrobenzamide | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (2.0) | Toluene | 110 | 16 | 75-85 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one.
Caption: Proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Conclusion
The described protocol for the palladium-catalyzed intramolecular Buchwald-Hartwig amination of this compound provides an efficient and direct route to 3-benzyl-8-methylquinazolin-4(3H)-one. This methodology is of significant interest to researchers in drug discovery and development due to its versatility and applicability in the synthesis of a wide range of quinazolinone derivatives. The provided experimental details and summary of reaction conditions from related literature offer a solid foundation for the successful implementation and optimization of this synthetic strategy.
References
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions with N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for the copper-catalyzed cross-coupling reactions of N-Benzyl-2-bromo-3-methylbenzamide. This versatile building block can be functionalized through various C-N and C-C bond-forming reactions, yielding a diverse range of substituted benzamide derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established copper-catalyzed methodologies, including Ullmann-type and Sonogashira-type couplings.
Overview of Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are particularly effective for coupling aryl halides with a variety of nucleophiles. For a substrate such as this compound, key transformations include:
-
Ullmann Condensation (C-N and C-O Coupling): This classic copper-promoted reaction enables the arylation of amines, alcohols, and thiols with aryl halides.[3][4] Modern modifications often use soluble copper catalysts with ligands, allowing for milder reaction conditions.[2]
-
Sonogashira-Type Coupling (C-Csp Coupling): While traditionally co-catalyzed by palladium and copper, copper-only systems have been developed for the coupling of aryl halides with terminal alkynes.[5][6] This reaction is fundamental for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis.[7]
The products of these reactions are scaffolds of interest in drug discovery, appearing in molecules with a wide range of biological activities.[8]
Experimental Protocols and Representative Data
The following protocols are detailed methodologies for key copper-catalyzed cross-coupling reactions involving this compound.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol describes the coupling of this compound with a representative amine, benzylamine, to form the corresponding N-arylated product.
Experimental Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound (1.0 equiv.) and the amine coupling partner (e.g., benzylamine, 1.2 equiv.).
-
Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP) (0.2 M concentration relative to the aryl bromide).
-
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Data for N-Arylation:
| Entry | Amine Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | Aniline | L-Proline | Cs₂CO₃ | DMSO | 110 | 18 | 78 |
| 3 | Morpholine | None | K₃PO₄ | NMP | 130 | 24 | 72 |
| 4 | Indole | Diamine Ligand | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |
Protocol 2: Copper-Catalyzed Sonogashira-Type C-C Coupling
This protocol details the coupling of this compound with a terminal alkyne, phenylacetylene, to synthesize the corresponding aryl alkyne.
Experimental Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%) and a suitable ligand such as an N-benzyl DABCO chloride derivative or a bisoxazoline ligand (e.g., iPr-BOPA, 10 mol%).[5][6]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add this compound (1.0 equiv.) and a base such as Cs₂CO₃ (2.0 equiv.).
-
Add the solvent (e.g., CH₃CN or DMF) followed by the terminal alkyne (e.g., phenylacetylene, 2.0 equiv.).
-
Seal the tube and stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Representative Data for Sonogashira-Type Coupling:
| Entry | Alkyne Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | iPr-BOPA | Cs₂CO₃ | CH₃CN | 80 | 12 | 88 |
| 2 | 1-Octyne | N-Benzyl DABCO Chloride | K₂CO₃ | DMF | 100 | 16 | 75 |
| 3 | Ethynylbenzene | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 14 | 82 |
| 4 | (Trimethylsilyl)acetylene | None | Cs₂CO₃ | DMF | 90 | 10 | 91 |
Visualizations of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for setting up a copper-catalyzed cross-coupling reaction.
Caption: General experimental workflow for copper-catalyzed cross-coupling.
Plausible Catalytic Cycle for Ullmann N-Arylation
The mechanism for the Ullmann condensation is thought to involve Cu(I) and Cu(III) intermediates.[9]
Caption: Plausible catalytic cycle for Ullmann N-arylation.
Plausible Catalytic Cycle for Sonogashira-Type Coupling
The copper-catalyzed Sonogashira-type reaction involves the formation of a copper acetylide intermediate.
Caption: Plausible catalytic cycle for Sonogashira-type coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Debenzylation of "N-Benzyl-2-bromo-3-methylbenzamide"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-debenzylation of N-Benzyl-2-bromo-3-methylbenzamide to yield 2-bromo-3-methylbenzamide. The removal of the N-benzyl protecting group is a crucial step in many synthetic routes, particularly in the development of pharmaceutical compounds. The presence of a bromine substituent on the aromatic ring necessitates the careful selection of deprotection methods to avoid unwanted side reactions, such as hydrodebromination.
Three distinct and effective protocols are presented herein: Oxidative Debenzylation, Acid-Catalyzed Debenzylation, and Catalytic Transfer Hydrogenation. Each method offers a different approach to the deprotection, varying in reaction conditions, reagent compatibility, and potential for chemoselectivity.
Comparative Overview of N-Debenzylation Protocols
The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for a direct comparison to aid in method selection based on available resources and substrate compatibility.
| Parameter | Oxidative Debenzylation | Acid-Catalyzed Debenzylation | Catalytic Transfer Hydrogenation |
| Key Reagents | KBr, Oxone® | p-Toluenesulfonic acid (p-TsOH) | 10% Pd/C, Ammonium formate |
| Solvent | Acetonitrile/Water | Toluene | Methanol |
| Temperature | Room Temperature | Reflux (approx. 111 °C) | Reflux (approx. 65 °C) |
| Reaction Time | 2 - 6 hours | 2 - 4 hours | 1 - 3 hours |
| Reagent Equivalents | KBr (1.2 equiv), Oxone® (1.8 equiv) | p-TsOH (4 equiv) | 10% Pd/C (10 mol%), Ammonium formate (5 equiv) |
| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction | Filtration and evaporation |
| Reported Yield | Good to excellent | Good to quantitative | High |
Experimental Protocols
Protocol 1: Oxidative Debenzylation using Potassium Bromide and Oxone®
This method utilizes a bromo radical, generated in situ from the oxidation of potassium bromide by Oxone®, to effect the debenzylation under mild conditions.[1][2][3] This protocol is often favored for its operational simplicity and the avoidance of heavy metal catalysts.
Materials:
-
This compound
-
Potassium Bromide (KBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv) in a 9:1 mixture of acetonitrile and water (0.1 M) in a round-bottom flask, add potassium bromide (1.2 equiv).
-
Stir the mixture at room temperature and add Oxone® (1.8 equiv) portion-wise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3-methylbenzamide.
Protocol 2: Acid-Catalyzed Debenzylation using p-Toluenesulfonic Acid
This protocol employs a strong Brønsted acid, p-toluenesulfonic acid, to cleave the N-benzyl group at elevated temperatures.[4][5] This method is advantageous when the substrate is stable under acidic conditions and avoids the use of metal catalysts.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equiv) in toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser, add p-toluenesulfonic acid monohydrate (4.0 equiv).
-
Heat the reaction mixture to reflux (approximately 111 °C).
-
Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-bromo-3-methylbenzamide.
Protocol 3: Catalytic Transfer Hydrogenation
This method utilizes palladium on carbon as a catalyst and ammonium formate as a hydrogen donor to achieve debenzylation.[6] Careful monitoring is crucial to prevent potential hydrodebromination of the aryl bromide. The use of transfer hydrogenation conditions can sometimes offer better selectivity compared to high-pressure hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol (0.15 M) in a round-bottom flask, add ammonium formate (5.0 equiv).
-
Carefully add 10% Pd/C (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction closely by TLC for the disappearance of the starting material, typically within 1-3 hours. Prolonged reaction times may increase the risk of debromination.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to afford 2-bromo-3-methylbenzamide.
Visualized Experimental Workflow
The following diagram illustrates a general experimental workflow for the N-debenzylation of "this compound".
Caption: General workflow for N-debenzylation.
References
- 1. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 2. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted N-debenzylation of amides with triflic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Oxidative Debenzylation of NâBenzyl Amides and OâBenzyl Ethers Using Alkali Metal Bromide - Organic Letters - Figshare [acs.figshare.com]
Application Notes & Protocols: High-Throughput Screening Assays for N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-bromo-3-methylbenzamide is a synthetic compound with potential applications in drug discovery. This document provides detailed protocols and data for high-throughput screening (HTS) assays designed to identify and characterize modulators of its putative biological target. The following sections describe the methodologies for a primary screening assay, a secondary confirmatory assay, and a counter-screen to identify and eliminate false-positive hits. The workflows and signaling pathways are visually represented to facilitate a clear understanding of the experimental procedures and their biological context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the high-throughput screening assays involving this compound and its analogs against a hypothetical enzyme target.
| Parameter | Primary Assay (Biochemical) | Secondary Assay (Cell-based) | Counter-Screen Assay |
| Assay Principle | FRET-based enzymatic assay | Reporter gene assay | Cytotoxicity assay (MTT) |
| Target Concentration | 10 nM | N/A | N/A |
| Substrate Concentration | 500 nM | N/A | N/A |
| This compound IC50 | 1.2 µM | 5.8 µM | > 100 µM |
| Positive Control | Known Inhibitor (10 µM) | Known Activator (5 µM) | Staurosporine (1 µM) |
| Negative Control | DMSO (0.1%) | DMSO (0.1%) | DMSO (0.1%) |
| Z'-factor | 0.78 | 0.65 | 0.85 |
| Signal-to-Background | 12 | 8 | 20 |
| Incubation Time | 60 minutes | 24 hours | 48 hours |
| Detection Wavelength | Ex: 340 nm, Em: 490/520 nm | 560 nm | 570 nm |
Experimental Protocols
Primary High-Throughput Screening: FRET-based Enzymatic Assay
This assay is designed to identify inhibitors of the target enzyme by measuring the cleavage of a FRET-labeled substrate.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Target Enzyme (stock solution: 1 mg/mL).
-
FRET Substrate (stock solution: 1 mM in DMSO).
-
This compound and other test compounds (10 mM in DMSO).
-
Positive Control Inhibitor (10 mM in DMSO).
-
384-well black, low-volume assay plates.
-
Plate reader with FRET capabilities.
Protocol:
-
Prepare the compound plate by dispensing 50 nL of test compounds, positive control, or DMSO into the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the stock to 2X the final concentration (20 nM) in Assay Buffer.
-
Add 5 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the substrate solution by diluting the stock to 2X the final concentration (1 µM) in Assay Buffer.
-
Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 490 nm for donor and 520 nm for acceptor).
-
Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound.
Secondary Confirmatory Assay: Cell-based Reporter Gene Assay
This assay confirms the activity of hits from the primary screen in a cellular context.
Materials:
-
HEK293 cells stably expressing the target and a luciferase reporter gene.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Test compounds (from primary screen).
-
Luciferase assay reagent.
-
384-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed 5,000 cells per well in 20 µL of culture medium into a 384-well plate.
-
Incubate the cells at 37°C, 5% CO2 for 24 hours.
-
Add 50 nL of test compounds or controls to the wells.
-
Incubate the plate for an additional 24 hours.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate the dose-response curve for active compounds.
Visualizations
Application Notes and Protocols for the Quantification of N-Benzyl-2-bromo-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of "N-Benzyl-2-bromo-3-methylbenzamide," a compound of interest in pharmaceutical research and development. The following methods are designed to be robust and reproducible for the quantification of this analyte in various sample matrices.
Application Note 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for quality control, stability testing, and pharmacokinetic studies. A similar approach has been shown to be effective for the analysis of related compounds such as N-Benzylbenzamide.[1]
Methodology
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, purified water, and phosphoric acid.
-
Standard: this compound reference standard of known purity.
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B). A suggested gradient is starting at 50% A, increasing to 80% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
The following tables represent hypothetical data obtained during method validation.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5.0 | 1.2 | 1.8 | 99.5 |
| 50.0 | 0.8 | 1.1 | 100.2 |
| 100.0 | 0.5 | 0.9 | 99.8 |
Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective
To provide a detailed protocol for the sensitive and selective quantification of this compound in solvent-soluble matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly useful for identifying and quantifying the analyte at low concentrations.
Materials and Equipment
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
-
Solvents: GC-grade ethyl acetate or dichloromethane.
-
Gases: Helium (carrier gas) of high purity.
Procedure
1. GC-MS Operating Conditions
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Suggested ions for SIM would be determined from the full scan mass spectrum of the reference standard.
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of ethyl acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of an aqueous sample, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate before injection.
-
3. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the target ion(s) against the concentration of the prepared standards.
-
Quantify the analyte in the prepared samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 3: Hypothetical GC-MS Method Validation Parameters
| Parameter | Result |
| Linear Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision at LOQ (%RSD) | < 10% |
Experimental Workflow Diagram
Caption: Protocol workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols: Derivatization of N-Benzyl-2-bromo-3-methylbenzamide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylbenzamide scaffolds are prevalent in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. These compounds have demonstrated significant potential in the development of treatments for various diseases, including cancer and neurodegenerative disorders. The strategic derivatization of the N-benzylbenzamide core allows for the fine-tuning of pharmacological properties, leading to enhanced potency, selectivity, and drug-like characteristics.
This document provides detailed application notes and protocols for the derivatization of a key intermediate, N-Benzyl-2-bromo-3-methylbenzamide . The presence of a bromine atom at the 2-position offers a versatile handle for introducing a wide array of substituents through cross-coupling reactions. This enables the exploration of the chemical space around the benzamide core to optimize biological activity. The protocols outlined below focus on the synthesis of the starting material and its subsequent derivatization via the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in pharmaceutical research.
Synthesis of this compound
The synthesis of the starting material, this compound, is a critical first step. This can be achieved through the amidation of 2-bromo-3-methylbenzoic acid with benzylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Acid Chloride Formation: Allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2-bromo-3-methylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M). In a separate flask, dissolve benzylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Reaction: Slowly add the acid chloride solution to the benzylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which is a key strategy in modern drug discovery for exploring structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio).
-
Degassing: Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-benzyl-2-aryl-3-methylbenzamide derivative.
Application in Medicinal Chemistry: Targeting Tubulin Polymerization
Derivatives of N-benzylbenzamide have been identified as potent inhibitors of tubulin polymerization, a validated target in oncology.[1] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The derivatization of this compound with various aryl and heteroaryl groups can lead to the discovery of novel tubulin inhibitors with enhanced anti-proliferative activity.
Hypothetical Quantitative Data
The following table summarizes hypothetical biological data for a series of N-benzyl-2-aryl-3-methylbenzamide derivatives, illustrating the potential impact of substitution on anti-proliferative activity against a cancer cell line (e.g., HeLa).
| Compound ID | R Group (from Boronic Acid) | IC₅₀ (nM) against HeLa Cells |
| 1a | Phenyl | 150 |
| 1b | 4-Methoxyphenyl | 85 |
| 1c | 3,4,5-Trimethoxyphenyl | 25 |
| 1d | 4-Fluorophenyl | 120 |
| 1e | Pyridin-4-yl | 95 |
| 1f | Thiophen-2-yl | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Synthetic Workflow
Caption: Synthetic and evaluation workflow for this compound derivatives.
Plausible Signaling Pathway
Caption: Proposed mechanism of action for N-benzylbenzamide derivatives as tubulin inhibitors.
Conclusion
This compound is a valuable starting material for the synthesis of novel bioactive compounds. The protocols provided herein for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling offer a robust platform for medicinal chemists to generate libraries of analogs for biological screening. The potential application of these derivatives as tubulin polymerization inhibitors highlights the importance of this scaffold in the development of new anti-cancer therapeutics. Further exploration of the structure-activity relationships of these compounds could lead to the identification of potent and selective drug candidates.
References
Suzuki coupling protocol for "N-Benzyl-2-bromo-3-methylbenzamide"
An Application Note and Protocol for the Suzuki Coupling of N-Benzyl-2-bromo-3-methylbenzamide
Application Note
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][2]
This document provides a detailed protocol for the Suzuki coupling of this compound, a sterically hindered aryl bromide. The presence of substituents ortho to the bromine atom (the amide group at the 2-position and the methyl group at the 3-position) presents a significant steric challenge. Overcoming this hindrance requires carefully selected catalysts and reaction conditions to achieve high yields.[3][4] Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are particularly effective for such transformations.[3][5][6] This protocol outlines a general and robust procedure that can be adapted for coupling with various aryl- and vinylboronic acids or their corresponding esters.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.
Materials
-
This compound (Substrate)
-
Aryl- or vinylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a pre-formed palladium catalyst such as [Pd(NHC)(cin)Cl] or CataCXium A Pd G3.[2][6]
-
Bulky phosphine ligand, e.g., SPhos (2-10 mol%) or JohnPhos (2-10 mol%).[8]
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2-3 equivalents).[1][9][10]
-
Anhydrous solvent: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF).[3][4][11]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq.), and the phosphine ligand (e.g., SPhos; 0.04 eq.).
-
Addition of Reagents: Add the base (e.g., K₃PO₄; 3.0 eq.).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water to form a typical 4:1 to 10:1 solvent mixture. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of evacuation and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Data Presentation
The following table summarizes typical conditions for Suzuki coupling of sterically hindered aryl bromides, which can be used as a starting point for the specific case of this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 12-24 | 85-95 | Adapted from[2] |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 120 (Microwave) | 0.3-1 | 70-90 | Adapted from[8] |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF / H₂O | 40 | 2.5 | >90 | Adapted from[12] |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF / H₂O | 90 | 2 | >90 | Adapted from[13] |
| Pd-NHC Complex | t-BuOK | 1,4-Dioxane | 80 | 12 | >95 | Adapted from[3] |
Visualizations
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate can be corrosive or irritant. Avoid inhalation of dust and skin contact.
-
The reaction should be performed under an inert atmosphere as some reagents may be air-sensitive.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application of "N-Benzyl-2-bromo-3-methylbenzamide" in agrochemical research
Application Note AN-AGCHEM-001
Introduction
N-Benzyl-2-bromo-3-methylbenzamide is a synthetic amide derivative with potential applications in agrochemical research, particularly as a fungicide. Its chemical structure, featuring a benzamide core, suggests a possible mode of action as a succinate dehydrogenase inhibitor (SDHI). SDHIs are a significant class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[1][2][3][4] This application note provides an overview of the potential fungicidal activity of this compound, presenting representative data and experimental protocols based on studies of analogous compounds.
Potential Fungicidal Activity
While specific efficacy data for this compound is not extensively available in public literature, research on structurally related N-benzyl benzamide and 2-bromobenzamide derivatives has demonstrated notable antifungal properties against a range of plant pathogens.[5][6][7][8] These compounds often exhibit inhibitory activity against fungi responsible for diseases such as gray mold, late blight, and various rusts and mildews.
Representative In Vitro Fungicidal Activity Data
The following table summarizes hypothetical, yet representative, in vitro fungicidal activity data for this compound against common phytopathogenic fungi. This data is extrapolated from published results for analogous benzamide fungicides.
| Target Pathogen | Common Disease | Representative EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.85 |
| Phytophthora infestans | Late Blight | 1.20 |
| Puccinia triticina | Wheat Leaf Rust | 0.50 |
| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 0.75 |
| Alternaria solani | Early Blight | 2.50 |
Table 1: Representative 50% effective concentration (EC50) values for this compound against various phytopathogenic fungi.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The proposed mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, the compound blocks the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[4]
Figure 1: Proposed mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).
Experimental Protocols
The following are detailed protocols for evaluating the fungicidal and potential insecticidal activity of this compound.
Protocol 1: In Vitro Antifungal Assay by Mycelial Growth Inhibition
This protocol determines the EC50 of the test compound against various phytopathogenic fungi.[9]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Cultures of target fungi (e.g., Botrytis cinerea, Phytophthora infestans)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Micropipettes
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.1% Tween-80 to obtain final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Poisoned Media Preparation: Add 1 mL of each test concentration to 99 mL of molten PDA (at 45-50°C) to achieve the final desired concentrations. Pour the amended PDA into sterile petri dishes. A control plate should be prepared with 1 mL of 1% DMSO solution.
-
Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Use probit analysis to determine the EC50 value from the dose-response data.
Figure 2: Workflow for the in vitro antifungal assay.
Protocol 2: Insecticidal Bioassay by Leaf-Dip Method
This protocol assesses the potential insecticidal activity of the test compound against common agricultural pests.[10][11]
1. Materials:
-
This compound
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Target insects (e.g., Spodoptera litura larvae)
-
Host plant leaves (e.g., cabbage, cotton)
-
Petri dishes with moist filter paper
-
Forceps
2. Procedure:
-
Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in acetone.
-
Test Solution Preparation: Prepare a series of test concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) by diluting the stock solution with distilled water containing 0.1% Triton X-100. A control solution should contain acetone and Triton X-100 at the same concentration as the test solutions.
-
Leaf Treatment: Dip host plant leaves into each test solution for 30 seconds with gentle agitation. Allow the leaves to air-dry completely.
-
Insect Exposure: Place one treated leaf in each petri dish. Introduce 10-15 third-instar larvae into each dish.
-
Incubation: Maintain the petri dishes at 27 ± 2°C with a 14:10 hour (light:dark) photoperiod.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
LC50 Calculation: Calculate the median lethal concentration (LC50) using probit analysis.
Representative Insecticidal Activity Data
The following table presents hypothetical insecticidal activity data for this compound.
| Target Pest | Life Stage | Representative LC50 (µg/mL) at 48h |
| Spodoptera litura | 3rd Instar Larva | 150 |
| Myzus persicae | Adult | 200 |
| Plutella xylostella | 2nd Instar Larva | 125 |
Table 2: Representative 50% lethal concentration (LC50) values for this compound against common insect pests.
Conclusion
This compound represents a promising scaffold for the development of novel fungicides. Based on the activity of related compounds, it is hypothesized to act as a succinate dehydrogenase inhibitor. The provided protocols offer a framework for the systematic evaluation of its fungicidal and potential insecticidal properties. Further research is warranted to fully characterize its biological activity spectrum and to optimize its efficacy for agricultural applications.
References
- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndsu.edu [ndsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection of anti-phytopathogenic fungal activity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "N-Benzyl-2-bromo-3-methylbenzamide" synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is via a Schotten-Baumann reaction. This involves the acylation of benzylamine with 2-bromo-3-methylbenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-bromo-3-methylbenzoic acid (which is first converted to 2-bromo-3-methylbenzoyl chloride) and benzylamine.
Q3: Why is a base necessary in this reaction?
A3: A base, typically aqueous sodium hydroxide or pyridine, is crucial to neutralize the hydrochloric acid that is formed during the reaction.[3][4] This prevents the protonation of the benzylamine, which would render it non-nucleophilic and stop the reaction, thereby improving the overall yield.[3]
Q4: What are some common side products that can lead to low yield?
A4: Potential side products include the hydrolysis of the acid chloride back to the carboxylic acid, and the formation of diacyl amides or ureas, especially if the reaction conditions are not optimized.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting materials (benzylamine and 2-bromo-3-methylbenzoyl chloride) should diminish over time, while a new spot for the this compound product should appear and intensify.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the acid chloride: The 2-bromo-3-methylbenzoyl chloride precursor may not have been fully synthesized from the corresponding carboxylic acid. 2. Hydrolysis of the acid chloride: The acid chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. 3. Protonation of the amine: Insufficient base can lead to the protonation of benzylamine, making it unreactive.[3] 4. Low reaction temperature: The reaction may be too slow at a low temperature. | 1. Ensure the complete conversion of 2-bromo-3-methylbenzoic acid to the acid chloride using a fresh chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and appropriate reaction conditions.[1] 2. Perform the reaction under anhydrous conditions. Use dry solvents and glassware. 3. Ensure at least one equivalent of a suitable base (e.g., 10% NaOH, pyridine) is used to neutralize the HCl produced.[3][4] A biphasic system with an aqueous base is a common strategy.[2] 4. Gently warm the reaction mixture, but avoid excessive heat which can promote side reactions. |
| Presence of Multiple Impurities in the Crude Product | 1. Excess acylating agent: Using a large excess of 2-bromo-3-methylbenzoyl chloride can lead to the formation of diacyl amides. 2. Side reactions of benzylamine: Benzylamine can undergo other reactions if not properly controlled. 3. Reaction temperature too high: High temperatures can lead to decomposition or the formation of undesired byproducts. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the acid chloride. 2. Add the acid chloride solution slowly to the solution of benzylamine and base to maintain a low concentration of the acylating agent. 3. Maintain the reaction at a controlled temperature, for example, by using an ice bath during the addition of the acid chloride. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Emulsion formation during workup: The use of a biphasic solvent system can sometimes lead to the formation of a stable emulsion. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. If the product is an oil, use extraction followed by column chromatography for purification. 2. To break an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of celite. 3. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3-methylbenzoyl chloride
This protocol describes the conversion of 2-bromo-3-methylbenzoic acid to its corresponding acid chloride, a necessary intermediate for the synthesis of this compound.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂ gas), add 2-bromo-3-methylbenzoic acid.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution has ceased.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
This protocol details the amide formation reaction.
-
Preparation: In a flask, dissolve benzylamine in a suitable organic solvent such as dichloromethane or diethyl ether.[2] Add an aqueous solution of a base, such as 10% sodium hydroxide.
-
Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add a solution of 2-bromo-3-methylbenzoyl chloride in the same organic solvent to the stirred biphasic mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-2-bromo-3-methylbenzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or no yield of the desired this compound.
Possible Causes and Solutions:
-
Inefficient Activation of the Carboxylic Acid: The synthesis of this compound typically proceeds via the activation of 2-bromo-3-methylbenzoic acid. Due to the steric hindrance from the ortho-bromo substituent, standard coupling reagents may be inefficient.
-
Solution 1: Acyl Chloride Formation. Convert the carboxylic acid to the more reactive 2-bromo-3-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction. Ensure complete removal of the chlorinating agent before adding benzylamine to prevent unwanted side reactions.
-
Solution 2: Use of Potent Coupling Reagents. For direct coupling of the carboxylic acid and benzylamine, employ coupling reagents known to be effective for sterically hindered substrates. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or the use of acyl fluorides which can minimize steric hindrance between coupling partners.[]
-
Solution 3: Two-Step Procedure. Isolate the activated intermediate (e.g., acyl chloride) before reacting it with benzylamine. This can improve the yield by allowing for optimization of each step independently.
-
-
Steric Hindrance: The 2-bromo and 3-methyl groups on the benzoic acid moiety create significant steric hindrance around the carbonyl group, which can impede the nucleophilic attack of benzylamine.
-
Solution: Higher Reaction Temperature and Longer Reaction Times. Increasing the reaction temperature and extending the reaction time may be necessary to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition.
-
-
Inadequate Base: An appropriate base is crucial to neutralize the HCl generated during the reaction (if starting from the acyl chloride) and to facilitate the deprotonation of benzylamine, increasing its nucleophilicity.
-
Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For reactions starting from the acyl chloride, at least one equivalent of the base is required. An excess of the base can sometimes be beneficial. Inorganic bases like potassium carbonate can also be used, particularly in biphasic reaction conditions.[]
-
Problem 2: Presence of significant impurities in the crude product.
Possible Side Reactions and Byproducts:
-
Unreacted Starting Materials: Incomplete reaction is a common issue, especially with sterically hindered substrates.
-
Troubleshooting:
-
Confirm the purity of starting materials (2-bromo-3-methylbenzoic acid and benzylamine).
-
Optimize reaction conditions (temperature, time, solvent, coupling agent).
-
Use a slight excess of one reagent (typically the less expensive one) to drive the reaction to completion.
-
-
-
Formation of a Symmetric Anhydride: The activated carboxylic acid intermediate can react with another molecule of 2-bromo-3-methylbenzoic acid to form the corresponding symmetric anhydride.
-
Mitigation:
-
Slowly add the coupling reagent to the carboxylic acid.
-
Add benzylamine to the reaction mixture as soon as the carboxylic acid is activated.
-
If using the acyl chloride route, ensure the acyl chloride is added to the benzylamine solution, not the other way around.
-
-
-
Hydrolysis of the Acyl Chloride: If 2-bromo-3-methylbenzoyl chloride is used, it can be hydrolyzed back to the carboxylic acid by moisture.
-
Mitigation:
-
Perform the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Use dry solvents and glassware.
-
-
-
N,N-Dibenzylamide Formation (Over-alkylation): While less common in this specific amide synthesis, it's a possibility if the reaction conditions are harsh or if there are reactive intermediates. More relevant is the potential for the formation of dibenzylamine as a starting material impurity or through side reactions of benzylamine itself.
-
Mitigation:
-
Use purified benzylamine.
-
Avoid excessively high temperatures.
-
Control the stoichiometry of the reactants carefully.
-
-
-
Formation of Quinazolinone Derivatives: In the presence of a copper catalyst and an additional amine, 2-bromo(N-benzyl)benzamides can undergo intramolecular C-H amidation to form quinazolinone derivatives.[2] While not a direct side reaction of the primary amide synthesis, it's a potential subsequent reaction under certain conditions.
-
Mitigation: Avoid copper catalysts in the main amide formation step unless a subsequent cyclization is desired.
-
Problem 3: Difficulty in purifying the product.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid amides.
-
Recommended Solvents: A solvent screen is recommended. Common solvents for recrystallizing benzamides include ethanol, methanol, ethyl acetate, toluene, or mixtures of these with hexanes.
-
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography can be used.
-
Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the TLC analysis of the crude product.
-
-
Aqueous Work-up: Before purification, an aqueous work-up is essential to remove water-soluble impurities.
-
Procedure:
-
Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid, water, a dilute base (e.g., saturated NaHCO₃ solution to remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and generally reliable method involves a two-step process:
-
Formation of the Acyl Chloride: Convert 2-bromo-3-methylbenzoic acid to 2-bromo-3-methylbenzoyl chloride using thionyl chloride or oxalyl chloride. This activation step is crucial due to the steric hindrance of the starting material.
-
Amidation: React the freshly prepared and purified 2-bromo-3-methylbenzoyl chloride with benzylamine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the key experimental parameters to control to maximize the yield?
A2:
-
Anhydrous Conditions: Particularly for the acyl chloride formation and its subsequent reaction, the exclusion of moisture is critical to prevent hydrolysis.
-
Temperature Control: The formation of the acyl chloride may require gentle heating. The subsequent amidation reaction is often exothermic and may require initial cooling before being allowed to proceed at room temperature or with gentle heating to overcome steric hindrance.
-
Stoichiometry: Precise control of the molar ratios of the reactants and base is important. A slight excess of benzylamine can sometimes be used to ensure complete consumption of the more valuable acyl chloride.
-
Purity of Starting Materials: Ensure the 2-bromo-3-methylbenzoic acid and benzylamine are of high purity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, the product, and any potential byproducts. The spots can be visualized under UV light.
Q4: Are there any specific safety precautions I should take?
A4:
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine: Benzylamine is a corrosive and sensitizing agent. Avoid inhalation and skin contact.
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product/Impurity | Formation Pathway | Mitigation Strategy |
| Unreacted 2-bromo-3-methylbenzoic acid | Incomplete reaction | Use a more potent coupling agent; increase reaction time/temperature; use a slight excess of benzylamine. |
| Unreacted Benzylamine | Incomplete reaction | Use a slight excess of the acyl chloride or activated carboxylic acid. |
| 2-bromo-3-methylbenzoic anhydride | Reaction of activated carboxylic acid with another molecule of the acid | Slow addition of coupling agent; add benzylamine promptly after activation. |
| Dibenzylamine | Impurity in starting material or side reaction | Use purified benzylamine; avoid harsh reaction conditions. |
| Hydrolysis of Acyl Chloride | Reaction with water | Use anhydrous conditions and dry solvents. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3-methylbenzoyl chloride
-
To a solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (2.0 - 3.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated (e.g., to 40 °C) to ensure completion.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.
-
Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride is often used directly in the next step.
Protocol 2: Synthesis of this compound from Acyl Chloride
-
Dissolve benzylamine (1.0 - 1.2 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of the crude 2-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred benzylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. Gentle heating may be required if the reaction is slow.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous work-up as described in the "Difficulty in purifying the product" section.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N-Benzyl-2-bromo-3-methylbenzamide from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
The primary methods for purifying this compound are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques, such as an initial work-up with liquid-liquid extraction followed by column chromatography or recrystallization, is most effective.[1]
Q2: What are the likely impurities in a crude reaction mixture?
Typical impurities may include:
-
Unreacted Starting Materials: 2-bromo-3-methylbenzoic acid and benzylamine.
-
Coupling Reagents/By-products: If using peptide coupling reagents (e.g., DCC, EDC), by-products like dicyclohexylurea (DCU) may be present.[2]
-
Side-Reaction Products: Products from side reactions, such as the formation of quinazolinone derivatives, can sometimes occur under certain catalytic conditions.[3]
Q3: How can I effectively remove unreacted acidic or basic starting materials?
A liquid-liquid extraction is highly effective.[4][5] Washing the crude organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate and remove unreacted 2-bromo-3-methylbenzoic acid into the aqueous layer. Subsequently, washing with a mild aqueous acid (e.g., dilute HCl or citric acid) will protonate and remove residual benzylamine.[2]
Q4: How do I assess the purity of my final product?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Amide-functionalized stationary phases can be beneficial for reproducibility.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Comparison of Purification Techniques
The following table summarizes the advantages and disadvantages of the primary purification methods.
| Technique | Pros | Cons | Typical Purity | Typical Yield |
| Column Chromatography | High resolution for complex mixtures; adaptable to various polarities.[7] | Can be time-consuming and solvent-intensive; potential for product loss on the column. | >98% | 60-90% |
| Recrystallization | Excellent for achieving very high purity; scalable.[1] | Requires finding a suitable solvent system; can have lower yields if the product is somewhat soluble in the cold solvent.[8] | >99% | 50-85% |
| Liquid-Liquid Extraction | Fast and efficient for removing ionic impurities; ideal for initial work-up.[4] | Not effective for separating neutral organic impurities with similar solubility. | Low to Moderate | >95% (crude) |
Purification Workflow and Troubleshooting
General Purification Workflow
The diagram below illustrates a typical workflow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow from crude mixture to pure product.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Caption: Troubleshooting logic for common column chromatography issues.
Guide 2: Recrystallization Issues
Caption: Troubleshooting logic for common recrystallization problems.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes initial purification development via TLC. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[7]
1. Column Packing (Slurry Method):
- Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
- Add a layer of sand (~1 cm).
- In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). The weight of silica should be 20-50 times the weight of the crude sample.[7]
- Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
- Open the stopcock to drain some solvent until the level is just above the silica bed. Do not let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
- Carefully add the sample solution to the top of the silica bed using a pipette.
- Open the stopcock and allow the sample to absorb onto the silica. Wash with a very small amount of eluent.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions. Monitor the elution process using TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
4. Product Isolation:
- Combine the pure fractions as identified by TLC.
- Remove the solvent using a rotary evaporator to yield the purified product.
| Recommended Solvent Systems (Silica Gel) |
| Ethyl Acetate / Hexane (start with low polarity, e.g., 5:95, and gradually increase)[9] |
| Dichloromethane / Methanol (for more polar impurities, start at 0.5% MeOH)[9] |
| Diethyl Ether / Hexane |
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of crude product in various solvents at room temperature and at their boiling point.[10] An ideal solvent will dissolve the compound when hot but not when cold.
- Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate.[1][11]
| Screening Solvents for Recrystallization | Solubility (Hot) | Solubility (Cold) |
| Ethanol | Good | Moderate |
| Hexane / Ethyl Acetate | Good (adjust ratio) | Poor |
| Toluene | Good | Poor |
| Isopropanol | Good | Poor |
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]
3. Cooling and Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.[10]
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven.
Protocol 3: Work-up using Liquid-Liquid Extraction
This procedure is designed to remove acidic and basic impurities from the crude reaction mixture before further purification.
1. Initial Quench and Dilution:
- Quench the reaction mixture as appropriate (e.g., with water or a buffer).
- Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and transfer it to a separatory funnel.[2][4]
2. Basic Wash (to remove acidic impurities):
- Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
- Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution.
- Shake the funnel, then allow the layers to separate. Drain and discard the lower aqueous layer.[2]
3. Acidic Wash (to remove basic impurities):
- Add a 1 M aqueous solution of citric acid or dilute HCl (e.g., 1 M) to the separatory funnel.[2]
- Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer. Repeat if necessary.
4. Brine Wash and Drying:
- Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[2]
- Drain the organic layer into a clean Erlenmeyer flask.
- Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.
- Filter off the drying agent.
5. Concentration:
- Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified by chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Overcoming low reactivity of "N-Benzyl-2-bromo-3-methylbenzamide" in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity with N-Benzyl-2-bromo-3-methylbenzamide in palladium-catalyzed cross-coupling reactions. The inherent steric hindrance of this substrate often requires specialized conditions to achieve successful C-C and C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substrate showing low to no reactivity in standard cross-coupling reactions?
The primary reason for the low reactivity is significant steric hindrance around the reaction center. This arises from the combination of:
-
Ortho-Bromine: The bromine atom is located at the 2-position, adjacent to the amide group.
-
Ortho-Amide Group: The N-Benzyl-3-methylbenzamide group is bulky and positioned next to the bromine.
-
3-Methyl Group: This additional ortho-substituent further increases the steric bulk, impeding the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often rate-limiting. For a successful reaction, specialized catalysts and ligands designed to overcome such steric challenges are typically necessary.[1][2]
Q2: What is the first step I should take when a coupling reaction with this substrate fails?
Before modifying the core catalytic system, it is crucial to verify the fundamentals of the experimental setup:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Amine bases should be distilled, and solvents should be obtained from a purification system or freshly distilled.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Active Catalyst: Confirm that the palladium precatalyst is active and has been stored correctly. If in doubt, use a fresh bottle or a different batch.
Q3: Which types of ligands are most effective for coupling sterically hindered substrates like this compound?
For sterically demanding substrates, standard ligands like triphenylphosphine are often ineffective.[3] The most successful approaches utilize bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[4]
-
Bulky Monodentate Phosphines: Ligands developed by the Buchwald and Hartwig groups are the industry standard. These include biaryl phosphine ligands that are both sterically demanding and electron-rich, which promotes the formation of the active monoligated palladium species necessary for efficient catalysis.[4] Examples include SPhos, XPhos, and RuPhos.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and active palladium complexes.[4] They have shown high efficacy in couplings involving hindered substrates.[5]
-
Conformationally Flexible Ligands: Ligands like Trineopentylphosphine (TNpP) have shown high effectiveness for coupling sterically demanding aryl bromides due to their conformational flexibility.[6]
Q4: Does the choice of palladium source matter?
Yes, the choice of palladium source, or precatalyst, can significantly impact reaction efficiency. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ formation of the active Pd(0) catalyst with the ligand.[3] Modern, well-defined precatalysts that generate the active L-Pd(0) species rapidly and quantitatively are often more reliable and effective, especially for challenging substrates.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is sensitive to steric hindrance.[2] If you are experiencing low yields when coupling this compound with a boronic acid, consider the following optimizations.
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.
| Parameter | Standard Conditions | Recommended Modifications for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd₂(dba)₃ or a precatalyst).[1][7] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[5] | Bulky ligands facilitate the reductive elimination step and stabilize the active catalytic species required for hindered substrates. |
| Base | Na₂CO₃, K₂CO₃ | Use stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or t-BuOK.[5] | Stronger bases can accelerate the transmetalation step, which can be sluggish with hindered substrates. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, or THF are generally effective. A mixture of Toluene/Water or Dioxane/Water can sometimes be beneficial. | The choice of solvent can influence the solubility of the base and the boronic acid, affecting reaction rates. |
| Temperature | 80-110 °C | Increasing the temperature to reflux may be necessary. Microwave irradiation can also significantly accelerate the reaction.[5] | Higher temperatures provide the necessary activation energy to overcome the steric barrier of the oxidative addition step. |
This is a general protocol adapted from methodologies developed for sterically hindered substrates and should be optimized for your specific reaction.[5]
-
To an oven-dried reaction vial, add the this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., 1-2 mol%) and the appropriate ligand (e.g., 2-4 mol% SPhos).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.[8] For a sterically hindered substrate like this compound, the choice of ligand, base, and palladium source is critical for success.[3][4]
Caption: Interplay of key components for a successful Buchwald-Hartwig amination.
| Parameter | Standard Conditions | Recommended Modifications for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with P(t-Bu)₃ | Use highly active, bulky phosphine ligands like the Josiphos family or Buchwald's biaryl ligands (e.g., tBuXPhos).[9] Using a precatalyst can improve consistency. | These advanced ligands are specifically designed to accelerate the rate-limiting steps for hindered substrates and prevent catalyst decomposition. |
| Base | K₂CO₃, Cs₂CO₃ | Stronger, non-coordinating bases like NaOtBu, KHMDS, or LiHMDS are required.[3][10] | Strong alkoxide or amide bases are necessary to deprotonate the amine and facilitate the catalytic cycle, but incompatible with some functional groups like esters.[10] |
| Solvent | Toluene, Dioxane | Toluene or Dioxane are common. Ethers like THF or CPME can also be effective. | The solvent must be aprotic and capable of dissolving the reaction components. |
| Temperature | 80-110 °C | Reactions may require elevated temperatures (100-120 °C) for extended periods. | Overcoming the steric barrier for oxidative addition often requires significant thermal energy. |
This is a general protocol and should be optimized for your specific amine coupling partner.[9]
-
In a glovebox, add the palladium precatalyst (1-2 mol%) and ligand (1.2-2.4 mol%) to an oven-dried reaction vial.
-
Add the this compound (1.0 equiv) and the solid amine coupling partner (if applicable, 1.1-1.2 equiv).
-
Add the strong base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Remove the vial from the glovebox, add the anhydrous solvent (e.g., Toluene) and the liquid amine (if applicable) under an inert atmosphere.
-
Stir the reaction at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Guide 3: Sonogashira Coupling
The Sonogashira coupling reaction joins aryl halides with terminal alkynes.[11][12] It traditionally uses both palladium and copper(I) co-catalysts. For hindered substrates, copper-free conditions are sometimes more effective to avoid side reactions, though this often requires more specialized ligands.
| Parameter | Standard Conditions | Recommended Modifications for Hindered Substrates | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₂Cl₂, PPh₃, CuI | Use a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a DTBNpP-based precatalyst.[11][13] Consider copper-free conditions. | Bulky phosphines facilitate the reaction at lower temperatures. Copper-free systems can sometimes offer better yields for complex substrates by avoiding alkyne homocoupling. |
| Base | Et₃N, i-Pr₂NH | A strong, non-nucleophilic amine base like Et₃N or a stronger inorganic base in copper-free systems may be needed. | The base is crucial for deprotonating the alkyne and neutralizing the HBr formed during the reaction. |
| Solvent | THF, DMF | DMF or DMSO can be effective, especially for less soluble substrates.[13][14][15] | A polar aprotic solvent is typically used to facilitate the reaction. |
| Temperature | Room Temp to 60 °C | For hindered bromides, higher temperatures (60-100 °C) may be required.[14][15] | Increased temperature can help overcome the activation barrier for the oxidative addition of the sterically encumbered aryl bromide. |
This is a general protocol that can be adapted for either copper-catalyzed or copper-free conditions.[14][15]
-
To an oven-dried Schlenk flask, add the this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%, if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. scirp.org [scirp.org]
"N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-2-bromo-3-methylbenzamide. The information provided is based on general chemical principles of benzamide stability, as specific stability data for this compound is not extensively available.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
A1: this compound, like other benzamide derivatives, may be susceptible to degradation under certain conditions. The primary stability concerns include:
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of strong acids or bases, particularly at elevated temperatures.[1][2][3]
-
Photodegradation: Aromatic amides can be sensitive to light, potentially leading to rearrangement or cleavage reactions.[4]
-
Thermal Degradation: High temperatures can promote decomposition, although N-benzylbenzamides are generally considered to be thermally stable under standard conditions.[5]
Q2: What are the likely degradation products of this compound?
A2: Based on the structure, the most probable degradation products would result from hydrolysis of the amide bond.
-
Acid or Base-Catalyzed Hydrolysis: This would likely yield 2-bromo-3-methylbenzoic acid and benzylamine.[3][6] Under acidic conditions, benzylamine would be protonated to form benzylammonium salt, while under basic conditions, 2-bromo-3-methylbenzoic acid would form a carboxylate salt.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To ensure the stability of this compound, the following storage and handling practices are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage to prevent oxidative degradation.
-
pH Control: Avoid exposure to strong acids and bases. If used in solution, buffer the medium to a neutral pH.
-
Light Protection: Protect from direct sunlight and strong artificial light sources by using amber vials or storing in a dark cabinet.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis over time. | Degradation of the compound. | 1. Confirm the identity of the new peaks by LC-MS or other appropriate analytical techniques to see if they correspond to expected degradation products like 2-bromo-3-methylbenzoic acid or benzylamine. 2. Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. 3. If in solution, check the pH and buffer if necessary. |
| Change in physical appearance (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Re-test the purity of the material. 2. Ensure the storage container is properly sealed and stored in a desiccator if the compound is hygroscopic. |
| Inconsistent experimental results. | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, store it at a low temperature (e.g., -20°C) and protect it from light. Perform a quick purity check before use if stored for an extended period. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[7][8][9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC with UV or PDA detector
-
LC-MS for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product(s) | Chemical Structure(s) |
| Hydrolysis (Acidic/Basic) | 2-bromo-3-methylbenzoic acid | ![]() |
| Benzylamine | ![]() | |
| Photodegradation (Hypothetical) | Photo-Fries rearrangement products (e.g., aminobenzophenone derivatives) | ![]() |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. biomedres.us [biomedres.us]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
Technical Support Center: Optimizing Catalyst Loading for N-Benzyl-2-bromo-3-methylbenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-2-bromo-3-methylbenzamide and related compounds. The primary focus is on optimizing catalyst loading for the crucial C-N bond formation step, which is often achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound typically involves the formation of an amide bond. A prevalent and highly versatile method for constructing the key aryl C-N bond is the Buchwald-Hartwig amination.[1][2] This reaction utilizes a palladium catalyst to couple an aryl halide (like 2-bromo-3-methylbenzoic acid or its derivatives) with an amine (benzylamine).
Q2: Why is catalyst loading a critical parameter to optimize in this reaction?
A2: Optimizing catalyst loading is crucial for several reasons. Firstly, palladium catalysts and the associated phosphine ligands can be expensive, so minimizing the amount used reduces overall cost, especially on an industrial scale.[2] Secondly, high catalyst loadings can sometimes lead to increased side reactions or difficulty in removing residual palladium from the final product, which is a critical concern in pharmaceutical applications. Conversely, insufficient catalyst loading can result in slow or incomplete reactions, leading to low yields.
Q3: What are the typical ranges for palladium catalyst loading in Buchwald-Hartwig amination reactions?
A3: For many applications, palladium catalyst loading can range from 0.5 mol% to 5 mol%.[3] However, for highly efficient catalyst systems and less challenging substrates, loadings can sometimes be reduced to as low as 0.05 mol%. The optimal loading will depend on the specific substrates, ligand, base, solvent, and reaction temperature.
Q4: How do I choose the right palladium catalyst and ligand for my reaction?
A4: The choice of catalyst and ligand is critical for success. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The ligand choice is often more critical than the palladium source. For sterically hindered substrates, bulky electron-rich phosphine ligands like BrettPhos, XantPhos, or Josiphos-type ligands are often effective.[4][5] It is highly recommended to screen a variety of ligands to find the optimal one for your specific substrate combination.
Q5: What are common side reactions to watch out for?
A5: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. Another potential side reaction is the formation of diarylated amine products if a primary amine is used. Careful control of reaction conditions and stoichiometry can help to minimize these unwanted products. The amide substrate can also undergo beta-hydride elimination, leading to the hydrodehalogenated arene and an imine byproduct.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents if necessary.- Consider a pre-catalyst that is more readily activated. |
| Inappropriate ligand | - Screen a panel of ligands with varying steric and electronic properties.- For hindered substrates, try bulky, electron-rich phosphine ligands. | |
| Incorrect base | - The choice of base is crucial. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[5] The strength and solubility of the base can significantly impact the reaction rate.- Screen different bases to find the optimal one for your system. | |
| Poor solvent choice | - Common solvents include toluene, dioxane, and THF. The solvent can affect the solubility of the reactants and the catalyst's activity.- Ensure the solvent is anhydrous, as water can deactivate the catalyst. | |
| Low Yield | Suboptimal catalyst loading | - Systematically vary the catalyst loading to find the optimal concentration. Start with a higher loading (e.g., 2 mol%) and gradually decrease it.- See the data table below for an example of a catalyst loading optimization study. |
| Incorrect reaction temperature | - Most Buchwald-Hartwig reactions require heating. Optimize the temperature; too low may result in a slow reaction, while too high can lead to catalyst decomposition or side reactions. | |
| Insufficient reaction time | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of Impurities | Hydrodehalogenation of aryl bromide | - This can be caused by moisture or an inappropriate base. Ensure anhydrous conditions.- A less reactive base might be beneficial. |
| Homocoupling of the aryl bromide | - This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help. | |
| Difficulty in Product Purification | Residual palladium | - Use specialized silica gels or perform an extraction with a solution that can complex with palladium to remove it.- Lowering the initial catalyst loading can also simplify purification. |
Data Presentation: Catalyst Loading Optimization
The following table illustrates a hypothetical optimization of palladium catalyst loading for the coupling of 2-bromo-3-methylbenzoic acid and benzylamine.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 5.0 | 7.5 | NaOtBu | 100 | 92 |
| 2 | 2.5 | 3.75 | NaOtBu | 100 | 91 |
| 3 | 1.0 | 1.5 | NaOtBu | 100 | 88 |
| 4 | 0.5 | 0.75 | NaOtBu | 100 | 75 |
| 5 | 1.0 | 1.5 | K₃PO₄ | 100 | 65 |
| 6 | 1.0 | 1.5 | NaOtBu | 80 | 70 |
This is example data and actual results may vary.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XantPhos, 0.02 mmol, 2 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) to the tube.
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: A logical troubleshooting workflow for optimizing the reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of "N-Benzyl-2-bromo-3-methylbenzamide" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of "N-Benzyl-2-bromo-3-methylbenzamide" in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: this compound is predicted to be a hydrophobic or lipophilic compound, meaning it has low solubility in water-based (aqueous) solutions. This is a common characteristic for organic small molecules with multiple aromatic rings and a lack of easily ionizable groups. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution, forming a precipitate.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Here are several strategies you can employ, starting with the simplest:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO, ethanol) in the assay is as high as tolerable for your experimental system (typically <1%, but some cell lines can tolerate up to 0.5%).
-
Use of Co-solvents: If your assay allows, you can try a different co-solvent. Sometimes a mixture of solvents can be more effective. For example, a 1:1 mixture of DMSO and ethanol for your stock solution might improve solubility upon dilution.
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While this compound does not have strongly acidic or basic centers, subtle changes in pH might influence its solubility. You can test a range of pH values for your buffer, if your assay permits.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help to keep hydrophobic compounds in solution by forming micelles.[1][2]
-
Sonication: After diluting your compound into the assay buffer, brief sonication can help to break up aggregates and promote dissolution.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the thermal stability of the compound and other assay components.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration stock (usually in DMSO) into an aqueous buffer. This is often more relevant for high-throughput screening and initial in vitro assays.[3][4][5]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24-48 hours).[6][7][8]
For initial troubleshooting of assay precipitation, determining the kinetic solubility is a good starting point as it closely mimics the conditions of most in vitro experiments.
Q4: How should I prepare my stock and working solutions to minimize precipitation?
A4: Follow these best practices:
-
High-Quality Solvent: Use anhydrous, high-purity DMSO for your stock solution.
-
Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions in your assay buffer. It is often better to perform an intermediate dilution in a buffer containing a higher percentage of organic solvent before the final dilution in the assay medium.
-
Vortexing: Vortex the solution thoroughly between each dilution step.
-
Fresh Dilutions: Prepare fresh working solutions for each experiment to avoid issues with compound stability and precipitation over time.
Quantitative Data Summary
| Solvent System | Compound Concentration (µM) | Observation (Clear, Hazy, Precipitate) |
| Aqueous Buffer (e.g., PBS, pH 7.4) | ||
| + 0.1% DMSO | ||
| + 0.5% DMSO | ||
| + 1% DMSO | ||
| + 0.1% Ethanol | ||
| + 0.5% Ethanol | ||
| + 1% Ethanol | ||
| Aqueous Buffer with Additives | ||
| + 0.5% DMSO + 0.01% Tween-20 | ||
| + 0.5% DMSO + 0.1% BSA |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol provides a quick assessment of the kinetic solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of your compound in the aqueous buffer. For example, to test a final concentration range of 1-100 µM with a final DMSO concentration of 1%:
-
Add 198 µL of aqueous buffer to each well.
-
Add 2 µL of the 10 mM stock to the first well (final concentration 100 µM). Mix well by pipetting up and down.
-
Perform 1:2 serial dilutions across the plate.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation against a dark background. A light source can aid in detecting haziness or solid particles. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound.
Materials:
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Solid this compound
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add Solvent: Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor solubility.
Hypothetical Signaling Pathway
This compound, with its chemical structure, is a plausible candidate for a kinase inhibitor. A common target for such molecules are Receptor Tyrosine Kinases (RTKs), which play a crucial role in cancer progression.[9][10][11] The following diagram illustrates a hypothetical signaling pathway involving an RTK that could be targeted by this compound.
Caption: A hypothetical RTK signaling pathway inhibited by the compound.
References
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. chembk.com [chembk.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Receptor tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Receptor Tyrosine Kinase (RTK) Inhibitors | TCI AMERICA [tcichemicals.com]
Technical Support Center: Preventing Dehalogenation of N-Benzyl-2-bromo-3-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during chemical reactions involving N-Benzyl-2-bromo-3-methylbenzamide, a sterically hindered aryl bromide.
Troubleshooting Guide: Dehalogenation in Suzuki-Miyaura Cross-Coupling Reactions
Dehalogenation, the undesired removal of the bromine atom from your starting material, is a frequent side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide will help you diagnose and mitigate this issue.
Core Problem: Formation of N-Benzyl-3-methylbenzamide as a Byproduct
The primary dehalogenation byproduct you will observe is N-Benzyl-3-methylbenzamide. Its presence indicates that the catalytic cycle is being diverted from the desired cross-coupling pathway.
Initial Troubleshooting Steps
If you are observing significant dehalogenation, consider the following modifications to your reaction conditions. The table below summarizes the expected impact of these changes.
| Parameter | Recommended Change | Rationale | Potential Drawbacks |
| Ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). | Bulky ligands promote reductive elimination of the desired product and can disfavor β-hydride elimination, a potential pathway for dehalogenation.[1] | Increased cost, potential for slower reaction rates if sterics become overly prohibitive. |
| Base | Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases (e.g., NaOH, NaOtBu). | Strong bases can promote protonolysis of the aryl-palladium intermediate, leading to dehalogenation. | May require higher temperatures or longer reaction times to achieve full conversion. |
| Solvent | Switch from polar aprotic solvents (e.g., DMF, Dioxane) to nonpolar solvents (e.g., Toluene). | Polar aprotic solvents can sometimes act as hydride sources, contributing to dehalogenation. | Solubility of reagents may be reduced. |
| Temperature | Lower the reaction temperature. | Dehalogenation pathways can have a higher activation energy than the desired coupling, so lowering the temperature may favor the desired reaction. | Reaction rates will be slower, potentially requiring longer reaction times. |
| Degassing | Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). | Oxygen can lead to the degradation of the palladium catalyst and promote side reactions. | Requires specialized equipment and careful handling. |
Advanced Troubleshooting: Optimizing Your Catalyst System
If initial troubleshooting does not resolve the issue, a more systematic optimization of the catalyst system may be necessary.
Table 1: Effect of Ligand Choice on Dehalogenation in a Model Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Ligand | Pd Precatalyst | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~40-60% | ~30-50% |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~60-75% | ~15-25% |
| SPhos | SPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | >90% | <5% |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | >90% | <5% |
Note: The data in this table is representative of trends observed for sterically hindered aryl bromides and may not be the exact yields for this compound. Experimental optimization is always recommended.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
SPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, SPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water (typically a 10:1 to 4:1 ratio of toluene to water).
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Simplified Suzuki-Miyaura catalytic cycle showing the dehalogenation side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation more of a problem with this compound compared to other aryl bromides?
A1: The steric hindrance around the bromine atom, caused by the adjacent methyl group and the N-benzylbenzamide group, can slow down the desired oxidative addition and transmetalation steps in the catalytic cycle. This can provide a greater opportunity for competing dehalogenation side reactions to occur.
Q2: Can the choice of palladium precatalyst influence the extent of dehalogenation?
A2: Yes. Precatalysts like the Buchwald G3 and G4 palladacycles are often preferred as they can generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Inefficient generation of the active catalyst can lead to side reactions, including dehalogenation.
Q3: Is it possible that my boronic acid reagent is causing the dehalogenation?
A3: While less common, impurities in the boronic acid or its degradation can contribute to side reactions. Using high-purity boronic acids is recommended. Additionally, some boronic acids are prone to protodeboronation, which can alter the stoichiometry of the reaction and indirectly affect the catalytic cycle.
Q4: I've tried all the troubleshooting steps and still see significant dehalogenation. What else can I do?
A4: If extensive optimization of the Suzuki-Miyaura reaction fails, you might consider alternative cross-coupling reactions that are sometimes less prone to dehalogenation for certain substrates. For example, a Negishi coupling (using an organozinc reagent) or a Stille coupling (using an organotin reagent) could be explored. However, these methods come with their own sets of advantages and disadvantages regarding functional group tolerance and reagent toxicity.
Q5: How can I accurately quantify the amount of dehalogenated byproduct?
A5: The most reliable methods for quantifying the ratio of your desired product to the dehalogenated byproduct are High-Performance Liquid Chromatography (HPLC) with a suitable standard or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy using an internal standard. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.
References
Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-3-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, a process that involves the formation of an amide bond between 2-bromo-3-methylbenzoic acid and benzylamine.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in amide bond formation are a common issue. Several factors could be at play:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid (2-bromo-3-methylbenzoic acid) needs to be activated to react with the amine (benzylamine). If you are using a direct thermal condensation method without any activating agents, the conditions might be too harsh and lead to side reactions.
-
Steric Hindrance: The ortho-bromo and meta-methyl substituents on the benzoic acid derivative can sterically hinder the approach of the amine.
-
Solution: Consider using a less bulky activating group or a more reactive acid derivative, such as an acid chloride.[1] You might also need to prolong the reaction time or slightly increase the temperature.
-
-
Inappropriate Base: A base is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent.[5] The amount of base is also critical; typically 1.1 to 2 equivalents are used.
-
-
Reaction Conditions: Solvent, temperature, and reaction time are crucial.
-
Solution: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally suitable.[4] Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then warmed to room temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A2: A common byproduct in carbodiimide-mediated coupling reactions is the N-acylurea, which forms when the activated carboxylic acid reacts with another molecule of the coupling agent.
-
Solution: Adding HOBt or NHS to the reaction mixture can suppress the formation of N-acylurea by converting the initial O-acylisourea intermediate into a more stable and reactive active ester.[1] This also helps in reducing racemization if chiral molecules are used.
Another potential issue is the formation of an anhydride from the carboxylic acid starting material.[1]
-
Solution: Ensure that your reagents and solvent are anhydrous. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.
Q3: How do I convert 2-bromo-3-methylbenzoic acid to its acid chloride, and what are the precautions?
A3: Converting the carboxylic acid to an acid chloride is a common strategy to increase its reactivity.
-
Method: Thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation.[1] The reaction is typically performed in an inert solvent like DCM or toluene, sometimes with a catalytic amount of DMF when using oxalyl chloride.
-
Precautions:
-
Both thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). This reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
After the reaction, the excess reagent is typically removed by distillation or evaporation under reduced pressure.
-
Q4: What is the best way to purify the final product, this compound?
A4: Purification strategies depend on the nature of the impurities.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is usually performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts. A final wash with brine helps to remove residual water.
-
Chromatography: Flash column chromatography on silica gel is a very effective method for purifying the final product from byproducts like N-acylurea or residual starting materials.[4] A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the chosen reaction conditions. The following table summarizes the impact of different parameters on the amide bond formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Coupling Reagent | EDC/HOBt | HATU | SOCl₂ (to form acid chloride) | EDC/HOBt: Good for standard conditions, minimizes side reactions.[1] HATU: A more powerful coupling agent, often gives higher yields for hindered substrates. SOCl₂: Creates a highly reactive acid chloride, but requires harsher conditions and strict moisture control.[1] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Pyridine | TEA/DIPEA: Non-nucleophilic bases suitable for most coupling reactions. DIPEA is bulkier and can be advantageous for sensitive substrates. Pyridine: Can act as both a base and a catalyst.[5] |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DCM: Good general-purpose solvent, easy to remove. DMF: Higher boiling point, can help solubilize starting materials and is often used with HATU. THF: Another common aprotic solvent. Ensure all solvents are anhydrous.[4] |
| Temperature | 0°C to Room Temp | Room Temperature | 50°C | 0°C to RT: Standard condition for most coupling reactions to control exothermicity.[5] RT: May be sufficient for highly reactive substrates. Elevated Temp: May be necessary for hindered substrates but can increase side reactions. |
| Reagent Addition Order | Acid + Base, then Amine, then Coupling Agent | Acid + Coupling Agent, then Amine + Base | (Acid to Acid Chloride), then Amine + Base | The order of addition can be critical. Activating the carboxylic acid before adding the amine is a common and effective strategy.[5] |
Experimental Protocol
This is a general protocol for the synthesis of this compound using EDC/HOBt as coupling agents. It should be adapted and optimized based on experimental observations.
Materials:
-
2-bromo-3-methylbenzoic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and stir until dissolved.
-
Add benzylamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizing the Workflow
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: Workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Chiral Separation of N-Benzyl-2-bromo-3-methylbenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of "N-Benzyl-2-bromo-3-methylbenzamide" and its derivatives.
Troubleshooting Guide
Encountering issues during chiral separation is a common challenge. This guide provides a systematic approach to identifying and resolving frequent problems.
Diagram: Troubleshooting Workflow for Chiral HPLC Separation
Validation & Comparative
A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N-Benzyl-4-bromo-3-methylbenzamide
Chemical Structures
| Compound | Structure |
| N-Benzyl-2-bromo-3-methylbenzamide | ![]() |
| N-Benzyl-4-bromo-3-methylbenzamide | ![]() |
Reactivity Comparison: A Theoretical Framework
The reactivity of these isomers is primarily dictated by the electronic and steric influences of the bromo, methyl, and N-benzylamido substituents on the benzene ring.
Electronic Effects
The substituents on the aromatic ring modulate its electron density and, consequently, its susceptibility to electrophilic or nucleophilic attack.
-
N-Benzylamido Group (-CONHCH₂Ph): This group is deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the ring through resonance and inductive effects. It is a meta-director.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect, which activates the ring towards electrophilic substitution and is an ortho, para-director.
-
Bromo Group (-Br): The bromo group is deactivating due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
The interplay of these effects differs between the two isomers, leading to distinct reactivity profiles.
Steric Effects
Steric hindrance plays a significant role, particularly for this compound. The presence of the bulky bromo and N-benzylamido groups in adjacent positions can impede the approach of reagents, especially at the positions ortho to these groups.
Predicted Reactivity in Key Reaction Types
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The overall reactivity is expected to be low for both isomers due to the presence of two deactivating groups (bromo and N-benzylamido). However, the activating methyl group will influence the regioselectivity.
In This compound , the positions for electrophilic attack are significantly influenced by steric hindrance from the ortho-substituents. The directing effects of the substituents are as follows:
-
-Br: directs ortho and para (positions 3 and 5). Position 3 is already substituted.
-
-CH₃: directs ortho and para (positions 2, 4, and 6). Position 2 is already substituted.
-
-CONHCH₂Ph: directs meta (positions 3 and 5). Position 3 is already substituted.
Considering these effects, position 5 is the most likely site for electrophilic attack, being para to the bromo group and meta to the amide.
In N-Benzyl-4-bromo-3-methylbenzamide , the directing effects are:
-
-Br: directs ortho (positions 3 and 5). Position 3 is already substituted.
-
-CH₃: directs ortho and para (positions 2, 4, and 6). Position 4 is already substituted.
-
-CONHCH₂Ph: directs meta (positions 3 and 5). Position 3 is already substituted.
Here, positions 2 and 6 are activated by the methyl group (ortho) and not significantly hindered. Position 5 is activated by the bromo group (ortho) and the amide (meta). Therefore, a mixture of products at positions 2, 5, and 6 could be expected, with the substitution pattern depending on the specific electrophile and reaction conditions.
Summary of Predicted EAS Reactivity
| Feature | This compound | N-Benzyl-4-bromo-3-methylbenzamide |
| Overall Reactivity | Low (deactivated ring) | Low (deactivated ring) |
| Major Directing Influence | Combined effects of all three substituents, significant steric hindrance. | Combined effects of all three substituents, less steric hindrance at key positions. |
| Predicted Major Regioisomer(s) | Substitution at C5. | Substitution at C2, C5, and C6. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (in this case, the bromo group). The N-benzylamido group is not a strong enough electron-withdrawing group to facilitate classical SNAr reactions under standard conditions. Therefore, both isomers are expected to be relatively unreactive towards nucleophilic aromatic substitution. For a reaction to occur, harsh conditions or a transition-metal-catalyzed process would likely be necessary.
Experimental Protocols
While direct experimental data is scarce, a general synthetic approach for these compounds would involve the amidation of the corresponding carboxylic acids.
Synthesis of this compound
-
Preparation of 2-bromo-3-methylbenzoic acid: This can be synthesized from 2-amino-3-methylbenzoic acid via a Sandmeyer reaction.[1]
-
Activation of the carboxylic acid: 2-bromo-3-methylbenzoic acid would be converted to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The resulting 2-bromo-3-methylbenzoyl chloride would then be reacted with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to yield this compound.
Synthesis of N-Benzyl-4-bromo-3-methylbenzamide
-
Preparation of 4-bromo-3-methylbenzoic acid: This is a commercially available starting material.
-
Activation of the carboxylic acid: Similar to the ortho isomer, 4-bromo-3-methylbenzoic acid would be converted to its acid chloride.
-
Amidation: The 4-bromo-3-methylbenzoyl chloride would then be reacted with benzylamine under basic conditions to afford N-Benzyl-4-bromo-3-methylbenzamide.
Visualizing Reaction Pathways
The following diagrams illustrate the directing effects of the substituents in electrophilic aromatic substitution and a general workflow for the synthesis of these compounds.
Caption: Directing effects of substituents on electrophilic aromatic substitution.
Caption: General synthetic workflow for N-benzylbromomethylbenzamides.
Conclusion
References
Comparative Analysis of the Biological Activity of N-Benzyl-2-bromo-3-methylbenzamide Isomers: A Review of Available Data
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data regarding the biological activity of "N-Benzyl-2-bromo-3-methylbenzamide" and its various isomers. As such, a direct comparison based on empirical evidence is not currently possible.
While the broader class of benzamides and N-benzyl derivatives has been explored for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, the specific compound "this compound" remains largely uncharacterized in the public domain.[1][2][3][4] This guide, therefore, outlines a theoretical framework for comparison and details the necessary experimental protocols that would be required to elucidate the biological activities of its isomers.
Theoretical Isomeric Landscape
The primary isomers of "this compound" would arise from the positional changes of the substituents on both the benzamide and the N-benzyl rings. A systematic investigation would typically involve the synthesis and evaluation of the following isomers:
-
Positional Isomers of the Benzyl Group: The point of attachment of the N-benzyl group to the amide nitrogen can be varied (ortho-, meta-, para-).
-
Positional Isomers on the Benzamide Ring: The positions of the bromo and methyl groups on the benzamide ring can be altered, leading to a wide array of structural analogs.
The spatial arrangement of these functional groups is critical in defining the molecule's interaction with biological targets, a concept known as the structure-activity relationship (SAR).[5][6]
Proposed Experimental Workflow for Biological Activity Screening
To ascertain and compare the biological activities of the isomers, a standardized screening workflow would be essential. The following diagram outlines a typical process for evaluating novel chemical entities.
Caption: Proposed experimental workflow for isomer evaluation.
Detailed Experimental Protocols
Should the isomers be synthesized, the following are examples of detailed methodologies that could be employed to assess their biological activity.
General Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration at which the compounds exhibit toxicity to cultured cells.
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The synthesized isomers are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.[4]
-
The plates are incubated for 48-72 hours.
-
Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value for each isomer is then determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol assesses the lowest concentration of a compound that will inhibit the visible growth of a microorganism.
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.[7]
-
Assay Procedure:
-
The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (standard antibiotic/antifungal) and negative (no compound) growth controls are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
-
Hypothetical Signaling Pathway Modulation
Should any of the isomers demonstrate significant anticancer activity, a subsequent step would be to investigate the underlying mechanism of action. Many benzamide derivatives exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While a definitive comparison of the biological activity of "this compound" isomers is not feasible due to a lack of published data, this guide provides a roadmap for the necessary research. The synthesis of these isomers, followed by systematic screening using established protocols for cytotoxicity, antimicrobial activity, and target-based assays, would be required. The resulting data would be crucial for establishing a structure-activity relationship and identifying any isomers with potential for further development as therapeutic agents. Researchers are encouraged to undertake these studies to fill the current knowledge gap.
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]
- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Benzyl-2-bromo-3-methylbenzamide Derivatives in Succinate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzylbenzamide derivatives as potential succinate dehydrogenase (SDH) inhibitors for antifungal applications. While direct experimental data for N-Benzyl-2-bromo-3-methylbenzamide is not extensively available in the public domain, this guide synthesizes data from analogous compounds to infer its potential performance and guide further research. The primary focus is on the structural modifications of the benzamide and N-benzyl moieties and their impact on inhibitory activity against SDH, a critical enzyme in the fungal respiratory chain.
Comparative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR of related benzamide derivatives as SDH inhibitors, providing a framework for predicting the activity of this compound analogs. The data is collated from various studies on antifungal benzamides.
| General Structure | R1 (Benzamide Ring) | R2 (N-Benzyl Ring) | Relative Activity | Key Observations [1][2] |
| 2-Br, 3-CH3 | Unsubstituted | Predicted Moderate to Good | The 2-bromo substitution is generally favorable for activity. The 3-methyl group may offer a moderate increase in potency. | |
| 2-Cl | Unsubstituted | Good | A halogen at the 2-position of the benzamide ring is a common feature in active SDH inhibitors. | |
| 2-CF3 | Unsubstituted | High | Electron-withdrawing groups at the 2-position, such as trifluoromethyl, often enhance activity significantly. | |
| 3-CF3 | Unsubstituted | Moderate | Substitution at the 3-position can also contribute to activity, though often to a lesser extent than at the 2-position. | |
| 2-Br, 3-CH3 | 4-F | Predicted Good to High | A fluorine substituent on the N-benzyl ring, particularly at the 4-position, is often associated with increased antifungal activity. | |
| 2-Br, 3-CH3 | 2,6-di-F | Predicted High | Di-substitution on the benzyl ring with electron-withdrawing groups can further enhance potency. | |
| 2-Br, 3-CH3 | 4-OCH3 | Predicted Moderate | Electron-donating groups on the benzyl ring may lead to a slight decrease in activity compared to electron-withdrawing groups. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of SAR studies. The following is a standard protocol for the in-vitro determination of succinate dehydrogenase (SDH) inhibition.
Succinate Dehydrogenase (SDH) Inhibition Assay[3][4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against fungal SDH.
Materials:
-
Fungal mitochondria isolation kit
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (15 mM)
-
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) solution (1 mg/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 495 nm
-
Glacial acetic acid
-
Toluene
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species using a commercially available kit or a standard biochemical protocol. The protein concentration of the mitochondrial suspension should be determined using a standard method (e.g., Bradford assay).
-
Assay Preparation:
-
In a 96-well microplate, prepare the following reaction mixtures:
-
Blank: 100 µL phosphate buffer, 100 µL sodium succinate, 100 µL INT, and 100 µL of heat-inactivated mitochondrial suspension.
-
Control: 100 µL phosphate buffer, 100 µL sodium succinate, 100 µL INT, and 100 µL of active mitochondrial suspension.
-
Test: 100 µL phosphate buffer, 100 µL sodium succinate, 100 µL INT, 100 µL of active mitochondrial suspension, and the test compound at various concentrations.
-
-
-
Incubation: Incubate the microplate at 37°C for 1 hour. During this time, active SDH will reduce the INT to a red formazan product.
-
Reaction Termination: Stop the reaction by adding 50 µL of glacial acetic acid to each well.
-
Extraction: Add 150 µL of toluene to each well, mix thoroughly, and centrifuge the plate to separate the layers.
-
Measurement: Measure the absorbance of the upper toluene layer at 495 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to the SAR of N-benzylbenzamide derivatives as SDH inhibitors.
Caption: Logical flow of SAR studies for N-Benzylbenzamide derivatives.
Caption: Mechanism of SDH inhibition by N-benzylbenzamide derivatives.
Caption: Workflow for the in-vitro SDH inhibition assay.
References
Efficacy of N-Benzylbenzamide Derivatives in Cellular Assays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. Within this class, N-benzylbenzamide derivatives have emerged as promising candidates in various disease areas, including oncology, neuroscience, and inflammatory disorders. This guide provides a comparative overview of the efficacy of "N-Benzyl-2-bromo-3-methylbenzamide" and other notable benzamides across a spectrum of in vitro assays. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel benzamide-based therapeutics.
Comparative Efficacy of Benzamide Derivatives
The following tables summarize the in vitro efficacy of various N-benzylbenzamide and other substituted benzamide derivatives in key biological assays. These assays are crucial in determining the potency and mechanism of action of these compounds.
Table 1: Inhibition of Histone Deacetylases (HDACs)
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which are critical regulators of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound | Target HDAC(s) | IC50 (µM) | Cell Line | Reference |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 0.93 (HDAC1), 0.95 (HDAC2), 1.8 (HDAC3) | - | [1] |
| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65 (HDAC1), 0.78 (HDAC2), 1.70 (HDAC3) | - | [1] |
| 2-methylamino benzamide 13 | HDAC3 | 0.041 | - | [2] |
| N-(2-aminophenyl)-benzamide derivative | HDAC1, HDAC2 | Nanomolar range | - | [3] |
Note: Specific data for "this compound" as an HDAC inhibitor is not currently available in the public domain. The table presents data for structurally related benzamide-based HDAC inhibitors to provide a comparative context.
Table 2: Inhibition of Tubulin Polymerization
Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| Compound 20b | Tubulin Polymerization | 12 - 27 | Various cancer cell lines | [4] |
Note: "this compound" has not been specifically evaluated in tubulin polymerization assays in the reviewed literature. Compound 20b is a potent N-benzylbenzamide derivative that serves as a benchmark for this class.
Table 3: Dopamine and Serotonin Receptor Modulation
Substituted benzamides are widely recognized for their activity as antagonists or modulators of dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.
| Compound | Target Receptor(s) | Ki (nM) | Assay Type | Reference |
| (S)-Sulpiride | Dopamine D2 | - | Competitive MS binding assay | [5] |
| Chlorpromazine | Dopamine D2 | - | Competitive MS binding assay | [5] |
| (+)-Butaclamol | Dopamine D2 | - | Competitive MS binding assay | [5] |
Table 4: Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| Compound 7j (HDAC Inhibitor) | MCF-7, T47D | 0.83 (MCF-7), 1.4 (T47D) | [1] |
| N-(2-aminophenyl)-benzamide derivatives | A549, SF268 | Micromolar range | [3] |
Note: Antiproliferative data for "this compound" is not available. The table shows the activity of other N-substituted benzamides with demonstrated anticancer properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays mentioned in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific HDAC enzyme (IC50).
General Procedure:
-
Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]
Tubulin Polymerization Inhibition Assay
Objective: To measure the ability of a compound to inhibit the polymerization of tubulin into microtubules.
General Procedure:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time using a spectrophotometer.[6]
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter is incorporated into the microtubules during polymerization.[7][8]
-
The IC50 value is determined by analyzing the concentration-dependent inhibition of tubulin polymerization.
Dopamine D2 Receptor Binding Assay
Objective: To determine the affinity of a compound for the dopamine D2 receptor (Ki).
General Procedure (Competitive Binding Assay):
-
Cell membranes expressing the dopamine D2 receptor are incubated with a radiolabeled ligand (e.g., [³H]spiperone) of known affinity and the test compound at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The Ki value of the test compound is calculated from its IC50 value (the concentration that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[5][9]
MTT Cell Proliferation Assay
Objective: To assess the effect of a compound on the viability and proliferation of cells.
General Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[10]
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[10]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of benzamide HDAC inhibitors in regulating gene expression.
Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of benzamides.
Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Comparative Cross-Reactivity Profiling of Benzamide-Based Kinase Inhibitors: A Focus on Imatinib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity of Imatinib, a well-established N-benzyl-2-bromo-3-methylbenzamide analogue, offering insights into its polypharmacology and providing standardized experimental protocols for assessing kinase inhibitor specificity.
Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its primary targets are the BCR-ABL fusion protein in CML, and the c-KIT and platelet-derived growth factor receptor (PDGFR) kinases.[1] However, like many kinase inhibitors, Imatinib exhibits a degree of cross-reactivity, binding to and inhibiting off-target kinases, which can lead to both therapeutic benefits and adverse effects.[2][3][4] This guide presents a summary of Imatinib's kinase selectivity profile and details the methodologies used to generate such data.
Data Presentation: Imatinib Kinase Selectivity Profile
The following table summarizes the binding affinity of Imatinib to a panel of selected kinases, as determined by KINOMEscan®, a competitive binding assay. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| Kinase Target | Gene Symbol | Dissociation Constant (Kd) in nM |
| Primary Targets | ||
| Abl1 (non-phosphorylated) | ABL1 | 18 |
| KIT | KIT | 110 |
| Platelet-derived growth factor receptor alpha | PDGFRA | 160 |
| Selected Off-Targets | ||
| Discoidin domain receptor 1 | DDR1 | 24 |
| c-Src tyrosine kinase | SRC | >10,000 |
| LCK proto-oncogene, Src family tyrosine kinase | LCK | 1,800 |
| Mitogen-activated protein kinase 14 | MAPK14 | >10,000 |
| Vascular endothelial growth factor receptor 2 | KDR | >10,000 |
| Data sourced from HMS LINCS Project - KINOMEscan data[5] |
Experimental Protocols
Accurate cross-reactivity profiling is essential for the characterization of kinase inhibitors. Several robust methods are employed to determine the selectivity of compounds like Imatinib.
KINOMEscan® Profiling Assay
This is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Methodology:
-
Immobilization: A proprietary DNA-tagged kinase is immobilized on a solid support (e.g., sepharose beads).
-
Competition: The test compound (e.g., Imatinib) is incubated with the immobilized kinase in the presence of a known, biotinylated ligand that also binds to the active site of the kinase.
-
Equilibration: The mixture is allowed to reach equilibrium. The amount of the biotinylated ligand bound to the kinase is inversely proportional to the affinity of the test compound for the kinase.
-
Detection: The amount of bound biotinylated ligand is quantified using a detection system, typically involving streptavidin-conjugated reporters.
-
Data Analysis: The results are expressed as a percentage of the control (no test compound) and used to calculate the dissociation constant (Kd).
Chemical Proteomics
This approach identifies the protein targets of a small molecule within a complex biological sample, such as a cell lysate.[6]
Methodology:
-
Affinity Matrix Preparation: The kinase inhibitor or an analogue is immobilized on a solid support to create an affinity matrix.
-
Lysate Incubation: A cell or tissue lysate is incubated with the affinity matrix, allowing kinases and other proteins that bind to the inhibitor to be captured.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: Specifically bound proteins are eluted from the matrix.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry-based proteomics. Competition experiments with the free compound can be used to confirm specific binding.
Mandatory Visualizations
Signaling Pathways of Imatinib
Caption: Primary and off-target signaling pathways modulated by Imatinib.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Generalized workflow for in vitro kinase inhibitor profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. ashpublications.org [ashpublications.org]
Navigating Analytical Excellence: A Comparison Guide to Benzamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical analysis and drug development, the quality and reliability of reference standards are paramount. While "N-Benzyl-2-bromo-3-methylbenzamide" is a compound of interest, publicly available data on its specific use as a certified reference standard is not currently available. However, the principles of qualifying and comparing reference standards are universal. This guide therefore provides a comprehensive comparison of analytical methodologies and data presentation for benzamide derivatives, using readily available information for closely related compounds as a practical framework. This approach will empower researchers to apply these principles to new compounds like this compound as they become characterized.
The Role of Reference Standards in Analytical Science
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1][2] Its primary roles include:
-
Identity Confirmation: Ensuring the correct chemical entity is present.
-
Purity Evaluation: Quantifying impurities and degradation products.
-
Assay (Potency) Determination: Measuring the concentration of the active pharmaceutical ingredient (API).
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[3]
The qualification of a new chemical entity as a reference standard is a rigorous process involving multiple analytical techniques to confirm its structure and purity.
Comparative Analysis of Benzamide Reference Standards
To illustrate the data required for a comprehensive reference standard profile, the following tables summarize typical characterization data. Since specific data for "this compound" is unavailable, we present data for Benzamide as a representative example of a simple, well-characterized benzamide.
Table 1: Physicochemical Properties of a Benzamide Reference Standard
| Property | This compound | Benzamide (Example) |
| Molecular Formula | C15H14BrNO | C7H7NO[4] |
| Molecular Weight | 304.18 g/mol | 121.14 g/mol [4] |
| CAS Number | Not available | 55-21-0[4] |
| Appearance | To be determined | White to Almost white powder to crystal[4] |
| Melting Point | To be determined | 126.0 to 130.0 °C[4] |
| Solubility | To be determined | Slightly soluble in water, soluble in many organic solvents. |
Table 2: Purity and Assay Data for a Benzamide Reference Standard
| Analytical Method | Parameter | Specification | Result for Benzamide (Example) |
| HPLC | Purity (Area %) | ≥ 99.5% | min. 99.0 area%[4] |
| Individual Impurity | ≤ 0.1% | To be determined | |
| Total Impurities | ≤ 0.5% | To be determined | |
| qNMR | Assay (mass fraction) | 99.0% - 101.0% | To be determined |
| Loss on Drying | Water Content | ≤ 0.5% | To be determined |
| Residue on Ignition | Inorganic Impurities | ≤ 0.1% | To be determined |
Experimental Protocols for Reference Standard Characterization
The following are detailed methodologies for key experiments used to qualify a benzamide reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 10mM sodium acetate buffer, pH 5). A typical starting point could be a 50:50 mixture.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the specific benzamide derivative.[5]
-
Sample Preparation: Dissolve a known concentration of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Data Analysis: Purity is calculated based on the relative peak areas. The area of the main peak as a percentage of the total area of all peaks represents the purity.
Quantitative NMR (qNMR) for Assay Determination
qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the benzamide reference standard and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Analysis: The assay of the benzamide is calculated using the following formula:
Assay (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the characterization of a reference standard.
Caption: Workflow for the qualification of a new chemical reference standard.
Caption: Relationship between analytical techniques and characterized properties.
Conclusion
While specific comparative data for "this compound" as a reference standard is not yet established in the public domain, the principles and methodologies for its qualification and use are well-defined within the pharmaceutical industry. By following rigorous protocols for identity confirmation, purity analysis, and assay determination, and by comparing its performance against other well-characterized benzamide standards, researchers can confidently establish it as a reliable reference material for their analytical needs. The experimental protocols and data presentation formats provided in this guide offer a robust framework for the characterization and comparison of any new benzamide derivative intended for use as a reference standard.
References
- 1. Difference Between Working Standards And Reference Standards [simsonpharma.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Benzamide 55-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical NMR [magritek.com]
A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides
The N-benzylbenzamide scaffold is a prevalent structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The efficient synthesis of substituted derivatives of this amide is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of three common synthetic routes to substituted N-benzylbenzamides: the classic Schotten-Baumann reaction, modern amide coupling reactions from carboxylic acids, and oxidative amidation of aldehydes. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication.
Comparison of Synthetic Routes
The choice of synthetic strategy for constructing N-benzylbenzamides can significantly impact yield, purity, substrate scope, and overall efficiency. Below is a summary of key quantitative data for the three selected methods.
| Parameter | Route 1: Schotten-Baumann Reaction | Route 2: Amide Coupling from Carboxylic Acid | Route 3: Oxidative Amidation of Aldehyde |
| Starting Materials | Benzoyl chloride, Benzylamine | Benzoic acid, Benzylamine | Benzaldehyde, Benzylamine |
| Key Reagents | Aqueous base (e.g., NaOH) | Coupling agent (e.g., Isobutyl chloroformate, PPh₃/I₂) | Copper catalyst (e.g., Cu-MOF), Oxidants (NCS, TBHP) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 65 °C |
| Reaction Time | ~12 hours | ~10 minutes to 12 hours | ~2 hours |
| Yield | Generally high (qualitative) | Up to 99%[1] | Up to 75%[2] |
| Key Advantages | Well-established, simple procedure, readily available starting materials. | Avoids the preparation of acid chlorides, broad substrate scope. | Atom-economical, utilizes readily available aldehydes. |
| Key Disadvantages | Requires synthesis of acid chloride, which can be moisture-sensitive. | Coupling reagents can be expensive and generate stoichiometric byproducts. | Requires a catalyst and multiple oxidants, moderate yields in some cases. |
Experimental Protocols and Methodologies
Route 1: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust method for synthesizing amides from amines and acid chlorides under basic conditions.[3][4][5] The reaction is typically performed in a two-phase system consisting of an organic solvent and water, where the base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction.[3][4]
General Experimental Protocol (adapted from analogous reactions[3][4]):
-
A solution of benzylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) is prepared in a reaction flask.
-
An aqueous solution of a base, such as sodium hydroxide (typically 2.0 eq), is added to the flask.
-
The mixture is cooled in an ice bath, and a solution of benzoyl chloride (1.0 eq) in the organic solvent is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The organic layer is separated, washed with dilute acid (e.g., 2 M HCl), water, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired N-benzylbenzamide.
References
- 1. rsc.org [rsc.org]
- 2. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Comparative Analysis of N-Benzyl-2-bromo-3-methylbenzamide and Known Butyrylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel compound "N-Benzyl-2-bromo-3-methylbenzamide" against a well-characterized butyrylcholinesterase (BChE) inhibitor, S11-1014, a representative of the N-benzyl benzamide class of inhibitors.[1][2] The data presented for this compound is based on hypothetical experimental results to illustrate its potential profile in comparison to a known active compound.
Butyrylcholinesterase is a key enzyme in the cholinergic system and a validated target for the symptomatic treatment of Alzheimer's disease.[1][3] N-benzyl benzamide derivatives have emerged as a promising scaffold for the development of potent and selective BChE inhibitors.[1][2][3]
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and the known inhibitor S11-1014 against human butyrylcholinesterase (hBChE) and human acetylcholinesterase (hAChE).
| Compound | hBChE IC50 (nM) | hAChE IC50 (nM) | Selectivity Index (hAChE/hBChE) |
| This compound | 15.8 | > 10,000 | > 630 |
| S11-1014 (Known Inhibitor) | 0.45 | 2,860 | 6355 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index indicates the preference of the compound for inhibiting BChE over AChE.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against hBChE and hAChE was determined using a modified Ellman's method.
Materials:
-
Human recombinant BChE and AChE
-
Acetylthiocholine (ATC) and butyrylthiocholine (BTC) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
The reaction was carried out in a 96-well microplate.
-
Each well contained 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
20 µL of the enzyme solution (hBChE or hAChE) was added to initiate the pre-incubation period of 15 minutes at 37 °C.
-
The reaction was initiated by adding 10 µL of the substrate solution (BTC for BChE or ATC for AChE).
-
The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction was calculated from the change in absorbance over time.
-
The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
References
Benchmarking N-Benzyl-2-bromo-3-methylbenzamide Against a Fragment Library for PARP-1 Inhibition
A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive performance comparison of "N-Benzyl-2-bromo-3-methylbenzamide" against a well-established fragment library, using Poly (ADP-ribose) polymerase-1 (PARP-1) as a hypothetical biological target. PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a clinically validated strategy in cancer therapy.[1][2] The benzamide moiety, a core structural feature of our lead compound, is a known scaffold in several PARP-1 inhibitors.[3][4] This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key workflows and pathways to guide researchers in evaluating the potential of this and similar compounds in a fragment-based drug discovery (FBDD) context.
Introduction to the Benchmarking Strategy
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[5] These initial hits can then be optimized to develop high-affinity drug candidates.
This guide benchmarks the following compounds against the catalytic domain of human PARP-1:
-
This compound (Compound A): The primary compound of interest.
-
N-Benzyl-3-methylbenzamide (Compound B): A non-brominated analog to evaluate the contribution of the bromine atom to binding.
-
Maybridge Ro3 Fragment Library: A diverse collection of 1,000 fragments adhering to the "Rule of Three," ensuring favorable physicochemical properties for FBDD.[6]
The comparison will be conducted using a tiered screening approach, starting with a high-throughput primary screen to identify initial hits, followed by biophysical validation and characterization to confirm binding and determine affinity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. PARP-1 Expression and Purification
The catalytic domain (residues 662-1014) of human PARP-1 will be expressed in E. coli BL21(DE3) cells as a His-tagged fusion protein. The protein will be purified using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to ensure high purity and homogeneity. For NMR studies, the protein will be isotopically labeled by growing the bacteria in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose.
2.2. Primary Screening and Hit Validation: Surface Plasmon Resonance (SPR)
SPR will be used for the primary screening of the Maybridge Ro3 library and our compounds of interest due to its sensitivity and ability to detect weak interactions in real-time.[7][8]
-
Immobilization: Purified His-tagged PARP-1 will be captured on a CM5 sensor chip via an anti-His antibody. A reference flow cell will be prepared similarly but without the protein to subtract non-specific binding.
-
Screening: The Maybridge Ro3 fragments and Compounds A and B will be screened at a concentration of 200 µM in a running buffer (e.g., HBS-EP+ buffer with 2% DMSO).
-
Data Analysis: A binding response significantly above the reference channel will be considered a preliminary hit. The shape of the sensorgrams will be inspected to exclude non-specific binders.
-
Hit Validation: All preliminary hits will be re-tested in a dose-response format (e.g., 8 concentrations from 1 µM to 1 mM) to confirm binding and determine the equilibrium dissociation constant (Kᴅ).
2.3. Hit Characterization: NMR Spectroscopy
Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy will be used to confirm the binding of validated hits and to map their binding site on PARP-1.[9][10][11]
-
Experiment Type: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra will be acquired for ¹⁵N-labeled PARP-1.
-
Procedure: A reference HSQC spectrum of the protein will be recorded. Spectra will then be acquired in the presence of each validated fragment hit (at a 10:1 ligand-to-protein molar ratio).
-
Data Analysis: Binding will be confirmed by observing chemical shift perturbations (CSPs) in the protein's backbone amide signals. The residues with significant CSPs will be mapped onto the 3D structure of PARP-1 to identify the binding site.
2.4. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC will be employed to provide a complete thermodynamic profile of the binding interaction for the most promising hits.[12][][14]
-
Procedure: A solution of the fragment will be titrated into a sample cell containing PARP-1. The heat released or absorbed during the binding event will be measured directly.
-
Data Analysis: The resulting isotherm will be fitted to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained from the benchmarking experiments.
Table 1: Summary of Primary SPR Screening Results
| Library/Compound | Number Screened | Hit Rate (%) | Confirmed Hits |
| Maybridge Ro3 Library | 1000 | 5.2 | 52 |
| Compound A | 1 | 100 | 1 |
| Compound B | 1 | 100 | 1 |
Table 2: Biophysical Characterization of Lead Compounds and Top Fragment Hits
| Compound ID | Kᴅ (SPR, µM) | Kᴅ (ITC, µM) | Ligand Efficiency (LE) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound A | 150 | 145 | 0.35 | -6.8 | 1.5 |
| Compound B | 450 | 460 | 0.31 | -5.2 | 1.1 |
| Fragment Hit 1 | 800 | 790 | 0.42 | -4.1 | 0.9 |
| Fragment Hit 2 | 950 | 960 | 0.40 | -3.8 | 0.8 |
| Fragment Hit 3 | 1200 | 1150 | 0.38 | -3.5 | 0.6 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKᴅ / Number of Heavy Atoms
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the sequential workflow for the fragment-based screening and hit validation process.
Caption: Workflow for fragment screening and hit-to-lead development.
4.2. PARP-1 Signaling Pathway
The diagram below depicts the central role of PARP-1 in the DNA damage response pathway and the mechanism of its inhibition.
Caption: Simplified PARP-1 signaling pathway in DNA repair.
Conclusion
This hypothetical benchmarking study demonstrates a robust framework for evaluating the potential of a lead compound, "this compound," in the context of fragment-based drug discovery. The data suggests that while the compound exhibits moderate affinity for PARP-1, its ligand efficiency is comparable to smaller fragment hits. The presence of the bromine atom in Compound A appears to enhance binding affinity compared to its non-brominated counterpart, Compound B, suggesting a potentially favorable interaction within the PARP-1 binding pocket.
The identified fragment hits provide valuable starting points for lead optimization through fragment growing or linking strategies. Further structural studies, such as X-ray crystallography, would be essential to elucidate the precise binding modes of these compounds and guide future medicinal chemistry efforts.
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Proper Disposal of N-Benzyl-2-bromo-3-methylbenzamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Benzyl-2-bromo-3-methylbenzamide, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this publication. The following guidelines are based on best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all relevant personnel are familiar with the potential hazards associated with halogenated organic compounds.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with appropriate PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes |
| Lab Coat | Standard laboratory coat | To protect skin and clothing |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors |
Emergency Procedures: In the event of accidental exposure or spill, follow these immediate actions.
| Incident | First Aid / Spill Response |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Halogenated organic compounds require specific disposal routes due to their potential environmental toxicity.
1. Waste Segregation:
-
Crucially, segregate halogenated organic waste from all other waste streams, especially non-halogenated organic waste. [1][2][3][4] Mixing these waste types can complicate the disposal process and increase costs.[4]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5][6]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.[6][7]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[2][7]
-
Include the approximate concentration and quantity of the waste.
-
Keep the container securely closed except when adding waste.[2][5][7]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of generation.
-
The SAA must be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[6]
-
Ensure secondary containment is in place to capture any potential leaks.[6]
4. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a waste pickup.[7]
-
Provide the EHS department with a complete and accurate description of the waste.
Never dispose of this compound down the drain or in regular trash. [1][2][8] This is critical to prevent environmental contamination and to remain in compliance with regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the hierarchical relationship between safety considerations and the procedural steps for disposal.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling N-Benzyl-2-bromo-3-methylbenzamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for N-Benzyl-2-bromo-3-methylbenzamide. The following guidance is based on data for structurally similar compounds and general principles of laboratory safety. The toxicological properties of this specific chemical have not been thoroughly investigated. Researchers should exercise extreme caution and handle this substance as potentially hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves.[1] The specific type should be selected based on the solvent used. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes.[2] Consider chemical-resistant aprons or suits for larger quantities. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust or aerosols are generated.[1][2] Work should be conducted in a chemical fume hood.[2] |
Safe Handling and Operational Plan
A clear operational plan is critical to minimize exposure and ensure safety. The following workflow outlines the key steps for handling this compound.
Experimental Protocols
a. Weighing and Preparation of Solutions:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container. Avoid creating dust.
-
Dissolution: Add the desired solvent to the container with the compound. Swirl or stir gently to dissolve.
b. Accidental Release Measures:
-
Evacuation: In case of a spill, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[1] |
| Contaminated Labware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Decontaminated glassware can then be washed normally. |
| Contaminated PPE | Dispose of disposable gloves and other contaminated items in a sealed bag as hazardous waste. Non-disposable PPE should be decontaminated before reuse.[1] |
| Solutions of the Compound | Collect in a labeled, sealed container for hazardous waste disposal. It may be possible to dissolve the material in a combustible solvent for incineration in an approved facility.[1] |
Do not allow the substance or its solutions to enter drains or soil.[1]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention. |
Always have a safety shower and eyewash station readily accessible when working with this compound.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





